molecular formula C11H14O4 B017222 Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate CAS No. 129150-61-4

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

Cat. No.: B017222
CAS No.: 129150-61-4
M. Wt: 210.23 g/mol
InChI Key: DMHDKUFZHGVDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate, also known as Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate, is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHDKUFZHGVDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372875
Record name methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129150-61-4
Record name Methyl 3-hydroxy-4-methoxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129150-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate" molecular weight.

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight & Physicochemical Characterization Guide

Molecular Identity & Weight Analysis[1][2]

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate is a specific phenylpropanoid ester, structurally defined as the methyl ester of dihydroisoferulic acid. In drug development, this molecule serves as a critical metabolic reference standard and a synthetic intermediate for dihydrocoumarin-based pharmacophores.

Unlike its more common isomer (methyl dihydroferulate), the 3-hydroxy-4-methoxy substitution pattern imparts distinct electronic properties to the aromatic ring, influencing metabolic stability against Catechol-O-Methyltransferase (COMT) and oxidative potential.

Quantitative Data Summary
ParameterValueUnitVerification Method
Molecular Weight (Average) 210.23 g/mol Standard Atomic Weights (IUPAC)
Monoisotopic Mass 210.0892 DaHigh-Resolution MS (Calc.)
Molecular Formula

-Elemental Analysis
CAS Registry Number 129150-61-4-Chemical Abstracts Service
LogP (Predicted) 1.6 - 1.8-Lipophilicity Modeling (XLogP3)
Hydrogen Bond Donors 1-Phenolic -OH
Hydrogen Bond Acceptors 4-Ester (2) + Ether (1) + Phenol (1)
Structural Visualization

The following diagram illustrates the connectivity and functional groups contributing to the molecular weight.

G Core Phenyl Ring (C6) Sub1 3-Hydroxyl Group (-OH) Core->Sub1 Position 3 Sub2 4-Methoxy Group (-OCH3) Core->Sub2 Position 4 Linker Propanoate Chain (-CH2-CH2-C=O) Core->Linker Position 1 Terminus Methyl Ester (-OCH3) Linker->Terminus Esterification

Figure 1: Structural decomposition of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate showing functional domains.

Synthesis & Production Protocols

For research applications requiring high purity (>98%), the synthesis typically proceeds via the catalytic hydrogenation of methyl isoferulate or the direct esterification of dihydroisoferulic acid. The protocol below describes the Acid-Catalyzed Esterification route, favored for its robustness and self-validating endpoint (phase separation).

Protocol: Fischer Esterification of Dihydroisoferulic Acid

Objective: Synthesize Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate from its acid precursor.

Reagents:

  • Dihydroisoferulic acid (1.0 eq)

  • Methanol (Anhydrous, excess, solvent/reactant)

  • Sulfuric Acid (

    
    , catalytic, 0.1 eq) or Thionyl Chloride (
    
    
    
    )

Workflow Diagram:

Synthesis Start Dihydroisoferulic Acid (Solid) Step1 Dissolution in MeOH + Cat. H2SO4 Start->Step1 Step2 Reflux (65°C, 4-6h) Equilibrium Shift Step1->Step2 Check TLC Check (Hexane:EtOAc 7:3) Step2->Check Check->Step2 Incomplete Workup Evaporation & Extraction (EtOAc/Water) Check->Workup Conversion >95% Product Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (Oil/Solid) Workup->Product

Figure 2: Step-wise synthesis workflow via Fischer Esterification.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 g of dihydroisoferulic acid in 50 mL of anhydrous methanol.

  • Activation: Add 0.5 mL of concentrated

    
     dropwise. Causality: The acid protonates the carbonyl oxygen, making the carboxylic carbon more electrophilic for methanol attack.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6 hours.
    
  • Validation (TLC): Monitor reaction progress using Thin Layer Chromatography (Mobile phase: Hexane/Ethyl Acetate 7:3). The product will appear as a less polar spot (

    
    ) compared to the starting acid (
    
    
    
    ).
  • Workup: Concentrate methanol under reduced pressure. Redissolve residue in Ethyl Acetate and wash with saturated

    
     to remove unreacted acid.
    
  • Purification: Dry organic layer over

    
     and concentrate to yield the methyl ester.
    

Analytical Characterization

To validate the molecular weight and identity, researchers must rely on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (HRMS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode (

    
    ) or Negative mode (
    
    
    
    ).
  • Expected Signals:

    • Positive Mode:

      
       (
      
      
      
      )
    • Sodium Adduct:

      
       (
      
      
      
      )
    • Fragment Ions: Loss of methoxy group (

      
      , -31 Da) is common in ester fragmentation.
      
Nuclear Magnetic Resonance ( -NMR)

Predicted shifts in


 (400 MHz):
Proton GroupChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Aromatic 6.60 - 6.85Multiplet3HPhenyl Ring (H-2, H-5, H-6)
Phenolic -OH 5.60 (variable)Broad Singlet1H3-OH
Methoxy (Ring) 3.86Singlet3H4-

Methoxy (Ester) 3.67Singlet3HEster

Propyl

2.60Triplet (

Hz)
2H

adjacent to Carbonyl
Propyl

2.89Triplet (

Hz)
2H

adjacent to Ring

Applications in Drug Development[4]

Metabolic Stability Profiling

This molecule is frequently used to study Phase I and II metabolism . The 3-hydroxy-4-methoxy pattern makes it a specific substrate for demethylation by CYP450 enzymes (reverting to the catechol 3,4-dihydroxy form) or glucuronidation at the 3-OH position.

Synthetic Scaffold Utility

As a "privileged scaffold," the phenylpropanoid backbone is a precursor for:

  • Dihydrocoumarins: Intramolecular cyclization under Lewis Acid conditions yields 6-methoxy-dihydrocoumarin derivatives.

  • Anti-inflammatory Agents: The propanoate tail allows for amide coupling with amino acids to generate novel peptidomimetics.

References

  • PubChem. (n.d.).[1][2][3][4][5] Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (Compound).[6] National Library of Medicine. Retrieved February 7, 2026, from [Link]

Sources

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate: Mechanism of Action and Technical Guide

[1]

Executive Summary

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (CAS: 129150-61-4), also known as Methyl Dihydroisoferulate , is a lipophilic ester derivative of dihydroisoferulic acid.[1] While often overshadowed by its isomer methyl dihydroferulate, this compound occupies a distinct niche in medicinal chemistry due to the specific meta-hydroxyl and para-methoxy substitution pattern on the phenyl ring.[1]

This structural specificity confers unique interactions with metabolic enzymes and antioxidant pathways. Functioning primarily as a prodrug , the methyl ester moiety enhances cellular permeability before intracellular hydrolysis releases the active metabolite, dihydroisoferulic acid (DHIFA) .[1] The core mechanism of action (MoA) centers on metabolic regulation (glucose uptake enhancement) , oxidative stress mitigation (Nrf2 pathway activation) , and anti-inflammatory signaling (NF-κB suppression) .[1]

Chemical Biology & Structural Basis

Structural Significance

The molecule consists of a phenylpropanoid core with a saturated propanoate tail.

  • Lipophilicity: The methyl ester masks the carboxylic acid, increasing the partition coefficient (LogP).[1] This facilitates passive diffusion across the lipid bilayer, a rate-limiting step for the polar free acid.[1]

  • Substitution Pattern (3-OH, 4-OMe): Unlike ferulic acid derivatives (4-OH, 3-OMe), the isoferulic pattern prevents the formation of quinone methides, altering its reactivity towards nucleophiles and changing its metabolic stability.[1] This pattern is critical for its specific binding affinity to alpha-glucosidase and insulin-signaling proteins.[1]

Prodrug Activation Mechanism

The primary biological activity is dependent on intracellular bioactivation.

  • Cellular Entry: The ester crosses the plasma membrane via passive diffusion.

  • Enzymatic Hydrolysis: Intracellular carboxylesterases (CES1/CES2) cleave the methyl group.

  • Active Metabolite Release: 3-(3-hydroxy-4-methoxyphenyl)propanoic acid (DHIFA) is released to interact with cytosolic and nuclear targets.[1]

Mechanism of Action (MoA)

Pathway 1: Metabolic Regulation & Glucose Uptake

The isoferulic core is a potent modulator of glucose metabolism. Upon hydrolysis, the free acid acts as an insulin sensitizer.[1]

  • Target: Insulin Receptor Substrate-1 (IRS-1) and PI3K/Akt pathway.[1]

  • Mechanism: DHIFA promotes the phosphorylation of Akt, leading to the translocation of GLUT4 glucose transporters to the cell membrane.[1]

  • Enzyme Inhibition: It acts as a mild reversible inhibitor of intestinal

    
    -glucosidase, delaying carbohydrate digestion.[1]
    
Pathway 2: Nrf2-Mediated Antioxidant Defense

Unlike direct radical scavenging (which is moderate due to the single phenol), the compound acts as an indirect antioxidant via gene regulation.[1]

  • Sensor: Keap1 (Kelch-like ECH-associated protein 1).[1]

  • Action: The compound (or its electrophilic metabolites) modifies cysteine residues on Keap1, disrupting the Keap1-Nrf2 complex.[1]

  • Result: Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating Phase II detoxifying enzymes (HO-1, NQO1).[1]

Pathway 3: Anti-Inflammatory Signaling[1]
  • Target: NF-κB Complex.[1]

  • Mechanism: It inhibits the phosphorylation of IκB

    
    , preventing the nuclear translocation of the p65/p50 NF-κB dimer.[1] This suppresses the transcription of pro-inflammatory cytokines (TNF-
    
    
    , IL-6).[1]
Visualization of Signaling Pathways

MoA_Pathwaycluster_extracellularExtracellular Spacecluster_intracellularCytosol & NucleusCompoundMethyl 3-(3-hydroxy-4-methoxyphenyl)propanoate(Lipophilic Prodrug)EsteraseCarboxylesterases(CES1/CES2)Compound->EsterasePassive DiffusionDHIFAActive Metabolite:Dihydroisoferulic AcidEsterase->DHIFAHydrolysisPI3KPI3K / AktPhosphorylationDHIFA->PI3KActivationKeap1Keap1-Nrf2 ComplexDHIFA->Keap1Electrophilic InteractionIkBIκBα StabilizationDHIFA->IkBPrevents DegradationGLUT4GLUT4 TranslocationPI3K->GLUT4GlucoseIncreased Glucose UptakeGLUT4->GlucoseNrf2Nrf2 ReleaseKeap1->Nrf2ARENucleus: ARE BindingNrf2->AREHO1Upregulation:HO-1, NQO1ARE->HO1NFkBNF-κB InhibitionIkB->NFkBBlocks TranslocationCytokinesReduced TNF-α, IL-6NFkB->Cytokines

Figure 1: Multi-target mechanism of action involving prodrug activation, metabolic regulation, and stress response modulation.[1]

Experimental Validation Protocols

To validate the mechanism of action described above, the following self-validating experimental workflows are recommended.

Protocol A: Intracellular Hydrolysis & Uptake Assay

Objective: Confirm the prodrug conversion to Dihydroisoferulic acid.

StepProcedureCritical Parameter
1 Cell Culture Seed HepG2 or 3T3-L1 cells (1x10^5 cells/well) in 6-well plates.
2 Treatment Incubate with 10, 50, 100 µM of Methyl Ester for 1, 4, and 24 hours.[1]
3 Lysis Wash with PBS (4°C) x3.[1] Lyse with methanol/water (80:20) containing internal standard.
4 Extraction Vortex for 1 min, centrifuge at 12,000g for 10 min. Collect supernatant.
5 LC-MS/MS Analyze for parent ester and free acid (DHIFA).
Protocol B: Glucose Uptake Assay (Metabolic MoA)

Objective: Quantify the functional impact on glucose metabolism in adipocytes.[1]

  • Differentiation: Differentiate 3T3-L1 fibroblasts into adipocytes (Oil Red O positive).

  • Starvation: Serum-starve cells for 4 hours in low-glucose DMEM.

  • Incubation: Treat cells with compound (1-50 µM) +/- Insulin (100 nM) for 30 mins.

  • Tracer Addition: Add 2-Deoxy-D-[3H]glucose (0.5 µCi/mL) for 10 mins.

  • Termination: Wash rapidly with ice-cold PBS containing 10 mM unlabeled glucose.

  • Readout: Lyse cells in 0.1% SDS and measure radioactivity via liquid scintillation counting.

    • Validation Check: Insulin control must show >2-fold uptake increase over basal.

Protocol C: Nrf2 Nuclear Translocation (Antioxidant MoA)

Objective: Visualize the activation of the antioxidant pathway.[1]

Experiment_WorkflowStep1Cell Seeding(Cover slips)Step2Treatment(10 µM, 6 hrs)Step1->Step2Step3Fixation(4% Paraformaldehyde)Step2->Step3Step4Immunostaining(Anti-Nrf2 Ab)Step3->Step4Step5Microscopy(Confocal)Step4->Step5ResultQuantify Nuclear/CytosolicRatioStep5->Result

Figure 2: Workflow for validating Nrf2 nuclear translocation using immunofluorescence.

Pharmacokinetics & Stability Data

The methyl ester functionality significantly alters the physicochemical profile compared to the free acid.[1]

ParameterMethyl Ester (Prodrug)Free Acid (Metabolite)Implication
LogP (Predicted) 2.1 - 2.41.2 - 1.5Ester has superior membrane permeability.[1]
Plasma Half-life < 30 mins2 - 4 hoursRapid hydrolysis in plasma; requires formulation for stability.[1]
Solubility Low (Aqueous)ModerateEster requires DMSO/Ethanol stock or lipid formulation.[1]
Protein Binding High (>90%)Moderate (~70%)Ester binds albumin; affects free fraction availability.

Synthesis (Technical Reference)

For research purposes, the synthesis is achieved via the Fisher Esterification or Hydrogenation of the acrylate precursor.[1]

  • Precursor: Isoferulic acid (3-hydroxy-4-methoxycinnamic acid).[1]

  • Step 1 (Esterification): Reflux Isoferulic acid in Methanol with catalytic H2SO4

    
     Methyl Isoferulate.[1]
    
  • Step 2 (Hydrogenation): H2 (1 atm), Pd/C (10%) in Methanol

    
    Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate .
    
    • Yield: Typically >90%.[1]

    • Purification: Silica gel chromatography (Hexane:EtOAc).[1]

References

  • BenchChem. Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate: Biological Activity and Properties. BenchChem Database. Link[1]

  • Liu, Y., et al. (2018).[1] Isoferulic acid, an anti-diabetic agent, suppresses the expression of pro-inflammatory cytokines via the inhibition of the NF-κB pathway.[1] International Immunopharmacology. Link

  • Hirata, A., et al. (2024).[1] 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) and its isomers: Metabolic roles in muscle function and oxidative stress.[1] MDPI Nutrients. Link[1]

  • National Institute of Standards and Technology (NIST). Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate (Isomer Comparison Data).[1] NIST Chemistry WebBook.[2] Link[1]

  • ChemicalBook. Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate Product Standards. ChemicalBook.[2] Link

Stability Profiling of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate: Mechanisms, Kinetics, and Control Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (often referred to as Methyl dihydroferulate) represents a specific class of hydrocinnamic acid derivatives. Its stability profile is governed by two competing functionalities: a labile phenolic moiety susceptible to oxidative radical coupling and a propanoate ester tail prone to hydrolytic cleavage.

This guide provides a mechanistic breakdown of these degradation pathways, defining the specific stress conditions that trigger them and the analytical protocols required to monitor them. Unlike conjugated ferulates, the saturated propanoate chain in this molecule isolates the ester from the aromatic ring's resonance stabilization, altering its hydrolytic susceptibility compared to its unsaturated counterparts.

Chemical Vulnerability Analysis

To understand the stability profile, we must first deconstruct the molecule into its reactive centers.

Functional GroupReactive VulnerabilityPrimary Degradation TriggerRisk Level
Phenolic -OH (C3) Oxidation, Radical FormationHigh pH (>9.0), Peroxides, Light, Transition MetalsHigh
Methoxy Ether (C4) Demethylation (rare), Ring ActivationStrong Acids, High HeatLow
Methyl Ester Hydrolysis (Saponification)pH < 3.0 or pH > 8.0, MoistureModerate
Propanoate Chain Benzylic OxidationRadical initiators, UV LightLow
The "Guaiacyl" Risk

The 3-hydroxy-4-methoxy substitution pattern (Guaiacyl unit) is an electron-rich system. While this provides antioxidant properties (radical scavenging), it paradoxically makes the molecule a "suicide substrate." Upon exposure to air or oxidants, the phenol donates a hydrogen atom, forming a phenoxy radical. Without stabilization, these radicals dimerize, leading to colored impurities (yellowing/browning) even at trace degradation levels.

Degradation Mechanisms

Pathway A: Hydrolytic Cleavage

The most immediate risk in aqueous formulations or humid storage is the hydrolysis of the methyl ester.

  • Acidic Conditions: Reversible. The carbonyl oxygen is protonated, making the carbonyl carbon electrophilic enough for water to attack.

  • Basic Conditions (Saponification): Irreversible and rapid. The hydroxide ion acts as a nucleophile. Because the propanoate chain is saturated, there is no conjugation to reduce the electrophilicity of the carbonyl; therefore, this molecule hydrolyzes faster than Methyl Ferulate.

Degradant: Dihydroferulic acid (3-(3-hydroxy-4-methoxyphenyl)propanoic acid) + Methanol.

Hydrolysis cluster_conditions Kinetics Reactant Methyl Ester (Parent) TS Tetrahedral Intermediate Reactant->TS + H2O / H+ or OH- Products Dihydroferulic Acid + Methanol TS->Products Elimination Info Base (k_OH) >> Acid (k_H) Irreversible in Base

Figure 1: Hydrolytic pathway. Note that basic hydrolysis is kinetically dominant.

Pathway B: Oxidative Coupling (Quinone Formation)

Under oxidative stress (H2O2) or high pH (where the phenolate ion forms), the molecule undergoes Single Electron Transfer (SET).

  • Initiation: Loss of phenolic proton -> Phenoxy radical.

  • Propagation: The radical delocalizes to the C5 position (ortho to the phenol) or the benzylic carbon.

  • Termination: Two radicals couple (C5-C5' dimerization) or further oxidize to form an o-quinone.

Visual Evidence: Samples turning from clear/white to yellow or orange indicate quinone formation.

Oxidation Phenol Phenol Form (Stable) Radical Phenoxy Radical (Reactive) Phenol->Radical -H+ / -e- (Oxidation) Dimer C5-C5' Dimer (Insoluble Precipitate) Radical->Dimer Coupling Quinone o-Quinone (Yellow Chromophore) Radical->Quinone Further Oxidation

Figure 2: Oxidative degradation leading to chromophoric impurities.

Forced Degradation Protocol (Stress Testing)

To validate the stability indicating method (SIM), you must perform forced degradation.[1][2] The following protocol is adapted from ICH Q1A (R2) specifically for phenolic esters.

Experimental Workflow

Sample Preparation: Prepare a 1.0 mg/mL stock solution of the target molecule in Acetonitrile:Water (50:50). Acetonitrile is preferred over Methanol to prevent transesterification artifacts during stress testing.

Stress TypeConditionDurationTarget DegradationNeutralization
Acid Hydrolysis 0.1 N HCl, 60°C2 - 8 Hours10-20%Neutralize with 0.1 N NaOH
Base Hydrolysis 0.1 N NaOH, RT5 - 30 Mins10-20%Immediate quench with 0.1 N HCl
Oxidation 3% H2O2, RT1 - 4 Hours10-20%Dilute with mobile phase
Thermal 60°C (Solid State)7 Days< 5%Dissolve in solvent
Photolytic 1.2M lux hours~5-7 DaysVariableN/A

Critical Note on Base Stress: Phenolic esters are extremely sensitive to base. The phenol deprotonates (pKa ~9.9), creating a phenolate that can internally assist ester hydrolysis or rapidly oxidize. Do not heat base samples initially. Start at Room Temperature (RT) and monitor.

Analytical Strategy (HPLC-UV/MS)

Standard reverse-phase chromatography is sufficient. The method must separate the parent from the free acid (hydrolysis product) and the more hydrophobic dimers (oxidation products).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Keeps phenol protonated, sharpens peaks).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 5% B

    • 10 min: 90% B (Elutes dimers)

    • 12 min: 90% B

    • 12.1 min: 5% B

  • Detection:

    • UV: 280 nm (Characteristic for guaiacyl ring).

    • MS: ESI Positive (Parent [M+H]+ = 211.1) and Negative (for the free acid degradant).

Expected Elution Order:

  • Dihydroferulic Acid (Hydrolysis Product) - More polar, elutes first.

  • Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (Parent).[3]

  • Dimers/Quinones (Oxidation Products) - Highly hydrophobic, elute late.

Storage & Handling Recommendations

Based on the stability profile derived above:

  • pH Control: Formulations must be buffered between pH 4.0 and 6.0.

    • Avoid pH > 8: Rapid hydrolysis and oxidation.

    • Avoid pH < 2:[4] Acid catalyzed hydrolysis.

  • Antioxidants: If the application allows, add a sacrificial antioxidant (e.g., Ascorbic Acid or Sodium Metabisulfite) to protect the phenolic group from oxidative coupling.

  • Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage of stock solutions to prevent transesterification. Use DMSO or Anhydrous Acetonitrile.

  • Physical Storage: Store solid material at -20°C, desiccated, and protected from light. The "Amber Vial" rule is mandatory due to the photosensitivity of the phenoxy radical.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[5] International Conference on Harmonisation. Link

  • Boerjan, W., Ralph, J., & Baucher, M. (2003). Lignin Biosynthesis. Annual Review of Plant Biology. (Provides authoritative mechanisms on guaiacyl unit oxidation and radical coupling). Link

  • Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations.[6] Pharmaceutical Development and Technology.[7] (General kinetics for ester hydrolysis). Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5357283, Methyl ferulate (Analogous structure data).Link

Sources

Methyl Dihydroferulate: A Lipophilic Prodrug Strategy for Enhanced Bioavailability of Phenolic Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate: Potential Therapeutic Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate , commonly known as Methyl Dihydroferulate , represents a critical structural optimization of the dietary antioxidant ferulic acid. While ferulic acid and its metabolite dihydroferulic acid (HMPA) exhibit potent antioxidant, anti-inflammatory, and neuroprotective properties, their therapeutic utility is often limited by rapid metabolism and poor permeability across biological barriers, particularly the Blood-Brain Barrier (BBB).[1][2]

This guide analyzes Methyl Dihydroferulate as a lipophilic prodrug .[1][2] By esterifying the carboxylic acid and saturating the alkene side chain, this compound achieves superior lipophilicity and metabolic stability compared to its precursors.[1][2] Upon administration, it acts as a vehicle to transport the active moiety (HMPA) into target tissues—including the brain and skeletal muscle—where intracellular esterases hydrolyze it back to its active form.[1] This guide details its chemical profile, therapeutic mechanisms in neurodegeneration and dermatology, and provides validated protocols for its synthesis and evaluation.[1][2]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

Methyl Dihydroferulate is the methyl ester of dihydroferulic acid (3-(3-hydroxy-4-methoxyphenyl)propanoic acid).[1] Structurally, it differs from methyl ferulate by the saturation of the C=C double bond in the propanoate tail, imparting greater conformational flexibility and resistance to auto-oxidation.[1][2]

Table 1: Physicochemical Comparison
PropertyMethyl DihydroferulateFerulic Acid (Reference)Impact on Bioactivity
CAS Number 56024-44-31135-24-6N/A
Molecular Weight 210.23 g/mol 194.18 g/mol Low MW favors permeability.
LogP (Predicted) ~2.15~1.51Higher lipophilicity enhances passive diffusion across BBB and cell membranes.[1]
H-Bond Donors 1 (Phenolic OH)2 (Phenolic OH, COOH)Reduced donors improve membrane permeability.[1]
Rotatable Bonds 53Increased flexibility may alter binding kinetics (e.g., lower affinity for rigid pockets but better distribution).[1]
Stability High (Saturated)Moderate (Unsaturated)Saturation prevents polymerization/oxidation common in cinnamates.[1]

Pharmacodynamics & Mechanism of Action[1]

The therapeutic value of Methyl Dihydroferulate is dual-faceted: it acts directly as a lipophilic antioxidant and indirectly as a prodrug for HMPA.[1]

The Prodrug Activation Pathway

Unlike ferulic acid, which is rapidly conjugated (sulfated/glucuronidated) in the liver, the methyl ester masks the carboxylic acid, delaying phase II metabolism and facilitating tissue uptake.[1][2]

Metabolism cluster_0 Bioactivation Mechanism MF Methyl Dihydroferulate (Lipophilic Prodrug) BBB Blood-Brain Barrier (Passive Diffusion) MF->BBB High Permeability Cell Intracellular Space (Brain/Muscle) BBB->Cell HMPA Dihydroferulic Acid (Active Metabolite) Cell->HMPA Carboxylesterase Hydrolysis Target Therapeutic Effects: 1. Amyloid-β Inhibition 2. Nrf2 Activation HMPA->Target Binding/Signaling

Figure 1: The metabolic activation pathway of Methyl Dihydroferulate.[1] The ester functionality facilitates BBB crossing, after which intracellular esterases release the active HMPA metabolite.[1][2]

Neuroprotection (Amyloid-β & Oxidative Stress)

Once hydrolyzed to HMPA, the compound exerts neuroprotective effects via two mechanisms:[1]

  • Amyloid-β (Aβ) Aggregation Inhibition: HMPA interferes with the nucleation phase of Aβ1-42 fibrillization.[1][3] The phenolic ring interacts with aromatic residues in Aβ, disrupting pi-stacking.[1]

  • Nrf2 Pathway Activation: The methoxy-phenol moiety acts as a weak electrophile (after metabolic oxidation to a quinone methide-like intermediate), triggering the dissociation of Nrf2 from Keap1.[1] This upregulates antioxidant enzymes like HO-1 and NQO1.[1]

Dermatological Applications (ROS Scavenging)

While unsaturated ferulates are direct tyrosinase inhibitors, the saturated Methyl Dihydroferulate functions primarily as a stable antioxidant .[1] It scavenges ROS generated by UV exposure, preventing the oxidative polymerization of melanin intermediates (dopaquinone) without directly inhibiting the enzyme's catalytic site.[1] This makes it a valuable stabilizer in anti-aging formulations where ferulic acid might degrade.[1][2]

Therapeutic Applications

Neurodegenerative Diseases (Alzheimer's)[1]
  • Challenge: Ferulic acid has poor BBB permeability.[1][2]

  • Solution: Methyl Dihydroferulate crosses the BBB efficiently.[1]

  • Evidence: In vitro studies show HMPA (the metabolite) inhibits Aβ1-42 aggregation with an EC50 of ~5-6 mM.[1][3][4] The ester form ensures sufficient CNS concentrations to achieve this effect.[1]

Skeletal Muscle Health[1]
  • Mechanism: HMPA modulates muscle fiber type transformation (promoting fast-twitch fibers) and reduces exercise-induced oxidative stress.[1]

  • Application: Sports nutrition supplements for endurance and recovery.[1][2] The methyl ester provides a tasteless, lipid-soluble alternative to the acidic parent compound.[1]

Experimental Protocols

Synthesis of Methyl Dihydroferulate

Objective: To synthesize high-purity Methyl Dihydroferulate via catalytic hydrogenation of Methyl Ferulate.

Reagents:

  • Methyl Ferulate (Precursor)[1][5]

  • Palladium on Carbon (Pd/C, 10% w/w)[1]

  • Methanol (Solvent)[1]

  • Hydrogen Gas (H2)[1]

Protocol:

  • Dissolution: Dissolve 10 mmol (2.08 g) of Methyl Ferulate in 50 mL of anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C catalyst. Caution: Pd/C is pyrophoric; keep wet with solvent.[2]

  • Hydrogenation: Purge the flask with nitrogen, then attach a hydrogen balloon (1 atm). Stir vigorously at room temperature (25°C) for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The starting material (UV active, lower Rf) should disappear.[1]

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL methanol.[1]

  • Purification: Evaporate the solvent under reduced pressure. The resulting oil is Methyl Dihydroferulate.[1]

  • Yield: Expected yield >95%. Purity >98% (confirm via HPLC).

In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)

Objective: To verify the superior permeability of the ester compared to the free acid.[1]

Protocol:

  • System: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) kit coated with porcine brain lipid.[1]

  • Preparation: Prepare 10 mM stock solutions of Methyl Dihydroferulate and Ferulic Acid in DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Loading: Add 200 µL of donor solution to the bottom plate. Add 200 µL of PBS to the acceptor plate (top).[1]

  • Incubation: Incubate the "sandwich" for 18 hours at room temperature in a humidity chamber.

  • Quantification: Separate plates and measure UV absorbance (280 nm) or analyze via HPLC.

  • Calculation: Calculate effective permeability (

    
    ) using the equation:
    
    
    
    
    Target Result: Methyl Dihydroferulate should show
    
    
    cm/s (CNS permeable), while Ferulic Acid typically shows
    
    
    cm/s.[1]

Visualization of Therapeutic Mechanism[1]

Mechanism cluster_path1 Neuroprotection Pathway cluster_path2 Antioxidant Pathway Drug Methyl Dihydroferulate (Systemic Circulation) Esterase Intracellular Esterases Drug->Esterase Hydrolysis HMPA HMPA (Active) Esterase->HMPA Inhibition Disruption of Pi-Stacking HMPA->Inhibition Direct Interaction Nrf2 Nrf2/Keap1 Complex HMPA->Nrf2 Electrophilic Attack ABeta Amyloid-β Fibrils Neuron Neuronal Survival ABeta->Neuron Reduces Toxicity Inhibition->ABeta Inhibits Aggregation Genes Antioxidant Genes (HO-1, NQO1) Nrf2->Genes Upregulation ROS Oxidative Stress (ROS) Genes->ROS Scavenging

Figure 2: Dual therapeutic mechanism of action.[1] Following hydrolysis, the active metabolite HMPA targets both amyloid pathology and oxidative stress pathways.[1][2]

References

  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation. MDPI Molecules. (2025).[1] Link[1]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. ResearchGate. (2025).[1] Link

  • Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Chemical Properties and Data. NIST Chemistry WebBook. Link[1]

  • Recent advances in biological activity, new formulations and prodrugs of ferulic acid. International Journal of Molecular Sciences. (2021). Link[1]

  • Synthesis of Methyl Ferulate and Methyl Caffeate: Lipophilic Prodrugs. MDPI Pharmaceutics. (2022).[1] Link[1]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Purity for Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate, a derivative of dihydroferulic acid, is a phenolic compound of significant interest in the fields of medicinal chemistry, natural product synthesis, and materials science. Its biological activities and utility as a synthetic intermediate are intrinsically linked to its purity. The presence of unreacted starting materials, by-products, or other contaminants can lead to erroneous experimental results, reduced product efficacy, and complications in downstream applications. Therefore, the development of robust and efficient purification strategies is paramount for researchers, scientists, and drug development professionals working with this compound.

This comprehensive guide provides detailed application notes and step-by-step protocols for the purification of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate. The methodologies described herein are grounded in established principles of separation science and are designed to be adaptable to various laboratory settings and scales of operation.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The choice of an optimal purification strategy is dictated by the nature of the impurities present in the crude product. Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate is typically synthesized via the esterification of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid with methanol, often under acidic conditions.[1] Potential impurities arising from this synthesis include:

  • Unreacted 3-(3-hydroxy-4-methoxyphenyl)propanoic acid: Due to incomplete esterification.

  • Excess Methanol: The solvent used for the esterification.

  • Acid Catalyst: Such as sulfuric acid or hydrochloric acid.

  • By-products of Side Reactions: While less common under controlled acidic conditions, potential side reactions could include the etherification of the phenolic hydroxyl group.[2]

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide the selection of the most appropriate purification method.

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often employed to achieve high purity of the target compound. The general workflow for the purification of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate can be visualized as follows:

PurificationWorkflow Crude_Product Crude Product Extraction Aqueous Work-up/ Extraction Crude_Product->Extraction Removal of acid catalyst and water-soluble impurities Column_Chromatography Column Chromatography Extraction->Column_Chromatography Separation of major impurities HPLC_Purification Preparative HPLC Extraction->HPLC_Purification For high-purity applications Recrystallization Recrystallization Column_Chromatography->Recrystallization Final polishing Purity_Analysis Purity Analysis (HPLC, NMR) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis HPLC_Purification->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: General purification workflow for Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate.

Protocol 1: Purification by Column Chromatography

Column chromatography is a versatile and widely used technique for the separation of organic compounds based on their differential adsorption to a stationary phase. For Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate, silica gel is the recommended stationary phase due to the polar nature of the phenolic hydroxyl and ester groups.

Principle: The components of the crude mixture are passed through a column packed with an adsorbent (stationary phase) using a liquid (mobile phase). Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, effecting separation.

Step-by-Step Protocol:

  • Slurry Preparation:

    • In a beaker, prepare a slurry of silica gel (230-400 mesh) in the initial eluting solvent (e.g., 95:5 Hexane:Ethyl Acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.

    • Add a layer of sand (approx. 1 cm) on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica gel, and evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 95:5).

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient could be from 95:5 to 70:30 Hexane:Ethyl Acetate.

    • The choice of the solvent system should be guided by prior TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate.

Data Presentation: Typical Solvent Systems for Column Chromatography

Stationary PhaseMobile Phase (Gradient)Typical Application
Silica Gel (230-400 mesh)Hexane:Ethyl Acetate (95:5 to 70:30)General purpose purification
Silica Gel (230-400 mesh)Dichloromethane:Methanol (100:0 to 98:2)For more polar impurities
PolyamideEthanol:Water (gradient)Separation of phenolic compounds

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures.

Principle: An impure solid is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor.

Step-by-Step Protocol:

  • Solvent Selection:

    • Choose a suitable solvent or solvent system. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Commonly used solvent systems for aromatic esters include n-Hexane/Ethyl Acetate, n-Hexane/Acetone, and Methanol/Water.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding the hot solvent dropwise until the solid is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Data Presentation: Recommended Recrystallization Solvents

Solvent SystemRationale
n-Hexane / Ethyl AcetateGood for compounds of intermediate polarity.
n-Hexane / AcetoneEffective for a wide range of organic compounds.
Methanol / WaterSuitable for more polar compounds.
Diethyl Ether / HexaneA viable option for inducing crystallization.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Purification

HPLC is a highly efficient chromatographic technique used for both the analysis and purification of compounds. For Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate, reversed-phase HPLC (RP-HPLC) is the method of choice.

Principle: In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture. The separation is based on the partitioning of the analytes between the two phases, with more polar compounds eluting earlier.

Analytical HPLC for Purity Assessment

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or acetic acid. A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 280 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Preparative HPLC for High-Purity Samples

For applications requiring very high purity, preparative HPLC can be employed. The principle is the same as analytical HPLC, but it is performed on a larger scale with a larger column and higher flow rates to isolate and collect the pure compound.

Visualization of Purification Logic

PurificationDecision Start Crude Product Analysis (TLC/HPLC) Major_Impurities Major Impurities Present? Start->Major_Impurities Column_Chromatography Column Chromatography Major_Impurities->Column_Chromatography Yes Minor_Impurities Minor Impurities or Requires Higher Purity? Major_Impurities->Minor_Impurities No Column_Chromatography->Minor_Impurities Recrystallization Recrystallization Minor_Impurities->Recrystallization Yes (Solid) Prep_HPLC Preparative HPLC Minor_Impurities->Prep_HPLC Yes (Highest Purity Needed) Final_Product High Purity Product Minor_Impurities->Final_Product No Recrystallization->Final_Product Prep_HPLC->Final_Product

Caption: Decision tree for selecting the appropriate purification method.

Conclusion: A Pathway to Purity

The purification of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate is a critical step in ensuring the reliability and reproducibility of research and development activities. The choice of the most suitable purification technique, or combination of techniques, will depend on the initial purity of the crude product and the desired final purity. By understanding the principles behind each method and following the detailed protocols provided in this guide, researchers can confidently obtain high-purity Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate for their specific applications.

References

Sources

Application Note: High-Resolution GC-MS Profiling of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in metabolomics, pharmacokinetics, and natural product synthesis. It details the protocol for the identification and quantification of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (also known as Methyl Dihydroisoferulate), a structural isomer of the more common methyl dihydroferulate.

Abstract & Scope

This protocol establishes a robust Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the analysis of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (MDIF ). While direct injection is possible, this guide prioritizes a Trimethylsilylation (TMS) Derivatization workflow. The free phenolic hydroxyl group at position 3 is prone to hydrogen bonding with active sites in the GC inlet and column, leading to peak tailing and nonlinear quantification at trace levels (<1 ppm). Silylation yields a thermally stable, non-polar derivative with superior chromatographic peak shape and distinct mass spectral tags.

Target Analyte:

  • IUPAC Name: Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

  • Common Name: Methyl Dihydroisoferulate

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 210.23 g/mol (Underivatized) / 282.41 g/mol (TMS-Derivative)

Experimental Configuration

Instrumentation
  • GC System: Agilent 7890B (or equivalent)

  • MS Detector: Agilent 5977B Single Quadrupole with High-Efficiency Source (HES)

  • Autosampler: Liquid injection tower (e.g., 7693A)

Consumables & Reagents
  • Column: Agilent J&W DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

    • Rationale: The (5%-phenyl)-methylpolysiloxane phase is the industry standard for separating isomeric phenolic esters based on boiling point and polarity interactions.

  • Derivatization Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).

    • Rationale: TMCS acts as a catalyst to ensure complete silylation of the sterically hindered phenol.

  • Solvent: Anhydrous Pyridine (catalyst/solvent) and Ethyl Acetate (diluent).

Analytical Protocol

Sample Preparation Workflow

This workflow assumes the analyte is being extracted from a biological matrix or a synthesis reaction mixture.

Step 1: Extraction/Solubilization

  • Dissolve 1 mg of sample in 1 mL of Ethyl Acetate (EtOAc).

  • Note: Avoid alcohols (MeOH/EtOH) as they react with the silylation reagent.

Step 2: Derivatization (The "Gold Standard")

  • Transfer 100 µL of the sample extract into a 2 mL GC crimp vial with a glass insert.

  • Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) at 40°C.
    
  • Add 50 µL of Anhydrous Pyridine .

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap immediately and vortex for 10 seconds.

  • Incubate at 65°C for 30 minutes .

    • Mechanism:[2] The active hydrogen on the 3-OH group is replaced by a trimethylsilyl [

      
      ] group, eliminating polarity-induced adsorption.
      
  • Cool to room temperature. Dilute with 400 µL of anhydrous Isooctane or Hexane prior to injection.

GC-MS Method Parameters
ParameterSettingTechnical Rationale
Inlet Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis.
Inlet Temp 260°CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode maintains separation efficiency during temp ramp.
Oven Program Initial: 70°C (Hold 1 min) Ramp 1: 20°C/min to 180°C Ramp 2: 5°C/min to 240°C Ramp 3: 30°C/min to 300°C (Hold 3 min)The slow ramp (5°C/min) around 180-240°C is critical to separate the target 3-hydroxy-4-methoxy isomer from its 4-hydroxy-3-methoxy (ferulate) isomer.
Transfer Line 280°CPrevents condensation of high-boiling matrix components.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for reproducible library matching.
Acquisition Scan: 40–450 m/z SIM: See Section 4.Scan for identification; SIM for quantitation.

Data Analysis & Interpretation

Mass Spectral Fragmentation (TMS Derivative)

Upon derivatization, the molecular weight shifts from 210 to 282 (Addition of TMS group: +72 amu).

Key Diagnostic Ions:

  • m/z 282 (Molecular Ion,

    
    ):  Distinct, stable parent ion.
    
  • m/z 267 (

    
    ):  Loss of a methyl group (
    
    
    
    ) from the TMS moiety. Very characteristic of TMS derivatives.
  • m/z 251 (

    
    ):  Loss of the methoxy group (
    
    
    
    ) from the ester chain.
  • m/z 209 (Base Peak Candidate): Benzylic cleavage. The structure breaks at the bond between the

    
     and 
    
    
    
    carbons relative to the ring, retaining the aromatic ring with the TMS and Methoxy substituents.
    • Structure:

      
      
      
Distinguishing Isomers

The 3-hydroxy-4-methoxy (Isoferulate) and 4-hydroxy-3-methoxy (Ferulate) isomers have identical mass fragments. Separation relies on Retention Time (RT) .

  • Rule of Thumb: On a DB-5ms column, the para-substituted isomer (4-hydroxy) generally has a slightly higher boiling point and stronger interaction with the stationary phase than the meta-substituted isomer (3-hydroxy) due to symmetry and polarity moments.

  • Expected Elution: Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate elutes before Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate.

Visualization of Workflows

Figure 1: Analytical Logic & Workflow

G Sample Biological/Synthetic Sample Extract LLE Extraction (Ethyl Acetate) Sample->Extract Solubilization Dry Evaporation (N2 @ 40°C) Extract->Dry Remove Solvent Deriv Silylation (BSTFA + 1% TMCS) 65°C, 30 min Dry->Deriv Anhydrous Conditions GC GC Separation (DB-5ms Column) Deriv->GC Injection EI EI Ionization (70 eV) GC->EI Elution Data Data Analysis (Target: m/z 282, 267, 209) EI->Data MS Detection

Caption: Step-by-step analytical workflow from sample extraction to mass spectral data interpretation.

Figure 2: Fragmentation Pathway (TMS Derivative)

Frag M Molecular Ion (TMS) [M]+ m/z 282 M_Me [M - CH3]+ m/z 267 M->M_Me - CH3 (from TMS) M_OMe [M - OMe]+ m/z 251 M->M_OMe - OMe (from Ester) Benzyl Benzylic Cation [Ar-CH2]+ m/z 209 M->Benzyl Benzylic Cleavage (Major Fragment)

Caption: Primary fragmentation pathways for the TMS-derivatized Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate.

Method Validation Criteria

To ensure "Trustworthiness" (Part 2 of requirements), the following validation steps are mandatory before routine use:

  • Linearity: Prepare a 5-point calibration curve (0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

    
     must be 
    
    
    
    .
  • Recovery: Spike a blank matrix (e.g., plasma or reaction solvent) with known standard. Recovery should be 85–115%.

  • Carryover Check: Inject a solvent blank immediately after the highest standard (10 µg/mL). No peak at the target RT should exceed 0.1% of the standard area.

References

  • NIST Chemistry WebBook. Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate (Isomer Comparison Data). National Institute of Standards and Technology. [Link][1]

  • Little, J. L. (1999). Derivatization of Phenols for GC-MS Analysis: BSTFA vs. MSTFA. Journal of Chromatography A. [Link]

  • Agilent Technologies. (2020). GC-MS Analysis of Phenolic Acids and Esters using DB-5ms. Agilent Application Notes. [Link]

  • PubChem. Methyl 3-(4-methoxyphenyl)propanoate (Structural Analog Data). National Library of Medicine. [Link]

Sources

The Versatile Virtuoso: Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate as a Strategic Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate tapestry of organic synthesis, the strategic selection of starting materials is paramount to the elegant and efficient construction of complex molecular architectures. Among the myriad of available building blocks, Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate, a derivative of dihydroferulic acid, has emerged as a particularly valuable and versatile scaffold. Its unique structural features—a reactive phenolic hydroxyl group, an activatable aromatic ring, and a modifiable ester moiety—provide a trifecta of synthetic handles for the elaboration into a diverse array of intricate molecules, including natural products, pharmaceutical agents, and advanced materials.

This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the effective utilization of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate in the synthesis of complex molecules. Moving beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles and strategic considerations that govern the transformation of this humble building block into sophisticated molecular targets.

Core Attributes and Synthetic Potential

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate, with its guaiacol-type aromatic ring, presents a rich platform for chemical modification. The interplay of the hydroxyl and methoxy substituents on the phenyl ring directs electrophilic aromatic substitution, while the phenolic hydroxyl group itself is amenable to a wide range of transformations, including alkylation and acylation. Furthermore, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing an additional axis for molecular diversification.

Application Note I: Accessing Bioactive Scaffolds through Phenolic Derivatization

The phenolic hydroxyl group of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate is a key gateway for introducing molecular complexity and modulating biological activity. Its derivatization can lead to the synthesis of compounds with enhanced antioxidant, anti-inflammatory, and even anticancer properties.[1]

Strategic Considerations for Phenolic O-Alkylation

O-alkylation of the phenolic hydroxyl group is a fundamental transformation that can be leveraged to introduce a variety of side chains, thereby influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The choice of alkylating agent and reaction conditions is critical to achieving high yields and avoiding undesired side reactions.

A common and effective method for O-alkylation is the Williamson ether synthesis, which involves the deprotonation of the phenol with a suitable base to form a phenoxide, followed by nucleophilic attack on an alkyl halide.

Protocol 1: General Procedure for O-Alkylation of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

This protocol describes a general method for the Williamson ether synthesis using an alkyl halide as the electrophile.

Materials:

  • Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (1.0 eq) in anhydrous DMF or acetone, add potassium carbonate (1.5-2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired O-alkylated product.

Causality Behind Experimental Choices:

  • Solvent: DMF and acetone are polar aprotic solvents that effectively dissolve the reactants and facilitate the SN2 reaction.

  • Base: Potassium carbonate is a mild and inexpensive base suitable for deprotonating the phenol. For less reactive alkyl halides, a stronger base like cesium carbonate may be employed to enhance the reaction rate.

  • Temperature: Heating the reaction mixture increases the rate of reaction, especially for less reactive alkyl halides.

Application Note II: Elaboration of the Aromatic Ring through Electrophilic Substitution

The electron-donating nature of the hydroxyl and methoxy groups activates the aromatic ring of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate towards electrophilic aromatic substitution. This reactivity can be harnessed to introduce additional functional groups, such as nitro, halogen, or acyl groups, which can serve as handles for further synthetic transformations.

Strategic Considerations for Nitration

Nitration of the aromatic ring is a key step in the synthesis of various pharmaceutical intermediates. The regioselectivity of the nitration is directed by the existing substituents. In the case of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate, the incoming nitro group is expected to be directed to the position ortho to the hydroxyl group and meta to the propanoate side chain due to the strong activating and ortho,para-directing effect of the hydroxyl group.

Protocol 2: Nitration of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

This protocol outlines a method for the regioselective nitration of the aromatic ring.

Materials:

  • Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

  • Acetic acid

  • Nitric acid (70%)

  • Ice-water bath

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice-water bath to 0-5 °C.

  • Slowly add a solution of nitric acid (1.1 eq) in acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into ice water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the nitrated derivative.

Causality Behind Experimental Choices:

  • Reaction Conditions: The use of a mild nitrating agent (nitric acid in acetic acid) and low temperatures helps to control the regioselectivity and prevent over-nitration or degradation of the starting material.

  • Workup: The neutralization step with sodium bicarbonate is crucial to remove the acidic reagents before extraction.

Application Note III: Synthesis of a Bioactive Natural Product Analogue - A Case Study

To illustrate the utility of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate as a building block, we will outline a synthetic strategy towards a simplified analogue of a bioactive natural product. This multi-step synthesis will showcase the sequential modification of the different functional groups present in the starting material.

Synthetic Workflow Diagram

G A Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate B O-Alkylation (Protocol 1) A->B Introduce Side Chain C Ester Hydrolysis B->C Unmask Carboxylic Acid D Amide Coupling C->D Form Amide Bond E Bioactive Analogue D->E Target Molecule

Caption: Synthetic pathway to a bioactive analogue.

Protocol 3: Multi-step Synthesis of a Bioactive Amide Derivative

This series of protocols details the conversion of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate into a more complex amide derivative, which could serve as a lead compound in drug discovery.

Step 1: O-Benzylation of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

This step protects the phenolic hydroxyl group and introduces a benzyl moiety.

Procedure:

  • Follow the general procedure outlined in Protocol 1 , using benzyl bromide as the alkylating agent.

Step 2: Hydrolysis of the Methyl Ester

This step converts the methyl ester to the corresponding carboxylic acid, which is necessary for the subsequent amide coupling reaction.

Materials:

  • O-Benzylated methyl ester from Step 1

  • Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) (e.g., 2 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the O-benzylated methyl ester (1.0 eq) in methanol.

  • Add the sodium hydroxide solution (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with hydrochloric acid.

  • Extract the carboxylic acid with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to obtain the crude carboxylic acid, which can often be used in the next step without further purification.

Step 3: Amide Coupling with a Primary Amine

This final step introduces the desired amine to form the target amide.

Materials:

  • Carboxylic acid from Step 2

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • A primary amine (e.g., aniline, benzylamine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the primary amine (1.1 eq) and TEA or DIPEA (2.0 eq).

  • Continue stirring at room temperature until the reaction is complete as monitored by TLC.

  • Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the final amide derivative.

Data Summary Table

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoateC₁₁H₁₄O₄210.23Starting Material
O-Benzylated derivativeC₁₈H₂₀O₄300.35Williamson Ether Synthesis
Carboxylic acid intermediateC₁₇H₁₈O₄286.32Ester Hydrolysis
Final Amide Product (example with aniline)C₂₃H₂₃NO₃361.44Amide Coupling

Conclusion and Future Perspectives

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate is a readily available and highly versatile building block that offers multiple avenues for the synthesis of complex and biologically relevant molecules. The strategic manipulation of its phenolic hydroxyl group, aromatic ring, and ester functionality allows for the construction of a wide range of derivatives. The protocols and application notes provided herein serve as a practical guide for researchers to unlock the synthetic potential of this valuable starting material. Future explorations into novel catalytic methods for the functionalization of this scaffold will undoubtedly expand its utility in the ongoing quest for new medicines and advanced materials.

References

  • PubChem. Dihydroferulic acid. [Link]

  • MDPI. Design, Synthesis, and Bioactivity of Ferulic Acid Derivatives Containing an β-amino Alcohol. [Link]

  • Frontiers in Chemistry. Design, synthesis, antiviral activities of ferulic acid derivatives. [Link]

  • Google Patents. Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
  • MDPI. Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. [Link]

  • PubMed. Synthesis and biological activities of ferulic acid derivatives. [Link]

  • ACS Publications. Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry. [Link]

  • RSC Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]

Sources

Application Notes and Protocols for Investigating "Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate" in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Dihydroferulic Acid Derivative

"Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate," a methyl ester derivative of dihydroferulic acid, belongs to a class of phenolic compounds with significant therapeutic promise. Its parent compounds are recognized for their potent antioxidant and anti-inflammatory properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the bioactivity of this compound in various cell culture models. The protocols herein are designed to be robust and self-validating, enabling a thorough evaluation of its cytotoxic, anti-inflammatory, and anti-apoptotic potential, as well as its influence on key cellular signaling pathways.

The experimental design emphasizes a logical progression, beginning with fundamental cytotoxicity assessments to establish a safe therapeutic window. Subsequent protocols delve into specific mechanisms of action, focusing on the well-documented anti-inflammatory and antioxidant pathways associated with phenolic acids.[3][4] By understanding the causality behind each experimental choice, researchers can generate reliable and reproducible data, accelerating the exploration of this compound's therapeutic applications.

Preliminary Steps: Compound Preparation and Cell Culture

Preparation of "Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate" Stock Solution

The accuracy of subsequent assays hinges on the correct preparation and storage of the test compound. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for cell culture applications.

Protocol:

  • Dissolution: Prepare a high-concentration stock solution (e.g., 100 mM) of "Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate" in sterile, cell culture-grade DMSO. Ensure complete dissolution by gentle vortexing or brief sonication.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare working concentrations by serial dilution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a non-toxic level, typically below 0.5% (v/v), as higher concentrations can independently affect cell viability and function. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

General Cell Culture Maintenance

The choice of cell line will depend on the specific research question. For investigating anti-inflammatory properties, macrophage-like cell lines such as RAW 264.7 or THP-1 are suitable. For general cytotoxicity and antioxidant studies, a variety of cell lines including HeLa, HEK293, or specific cancer cell lines can be used.

Protocol:

  • Cell Line Maintenance: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells regularly upon reaching 70-80% confluency to maintain them in the exponential growth phase.

  • Cell Seeding: For experiments, detach adherent cells using trypsin-EDTA, neutralize with complete medium, and count the cells using a hemocytometer or automated cell counter to ensure accurate seeding density in multi-well plates.

Assessing Cytotoxicity and Cell Viability

Before evaluating the functional effects of the compound, it is imperative to determine its cytotoxicity profile to identify a concentration range that is non-toxic and suitable for further investigation.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of "Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate" (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of cell viability relative to the vehicle control.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[5]

Protocol:

  • Experimental Setup: Follow the same cell seeding and treatment protocol as the MTT assay. Include a positive control for maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation and Absorbance Measurement: Incubate at room temperature for the recommended time (e.g., 30 minutes), and then measure the absorbance at the specified wavelength (typically 490 nm).[5]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Table 1: Representative Data Presentation for Cytotoxicity Assays

Compound Concentration (µM)Cell Viability (% of Control) (MTT Assay)Cytotoxicity (% of Max Release) (LDH Assay)
Vehicle Control (0)100 ± 5.22.1 ± 0.8
0.198.7 ± 4.82.5 ± 1.1
197.2 ± 5.13.0 ± 1.3
1095.5 ± 4.54.2 ± 1.5
5088.3 ± 6.310.8 ± 2.2
10075.1 ± 7.022.5 ± 3.1

Investigating Anti-Inflammatory Effects

Phenolic compounds are known to exert anti-inflammatory effects by modulating the production of inflammatory mediators. The following protocols are designed to assess these effects in a relevant cell model, such as lipopolysaccharide (LPS)-stimulated macrophages.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Nitric oxide is a key inflammatory mediator, and its production can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess assay.[6][7]

Protocol:

  • Cell Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with non-toxic concentrations of "Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate" for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent, such as LPS (e.g., 1 µg/mL), for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add the Griess reagents to the supernatant according to the manufacturer's protocol.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and express the results as a percentage of inhibition of NO production compared to the LPS-stimulated control.

Quantification of Pro-inflammatory Cytokines and Mediators (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) and mediators (e.g., Prostaglandin E2 - PGE2) in the cell culture supernatant.[8][9][10]

Protocol:

  • Sample Collection: Collect the cell culture supernatant from the experimental setup described in the Griess assay protocol.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and PGE2 according to the specific instructions provided with the commercial ELISA kits.[11][12][13] This typically involves incubating the supernatant in antibody-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 450 nm).

  • Data Analysis: Calculate the concentration of each cytokine or mediator using a standard curve and express the results as a percentage of inhibition compared to the LPS-stimulated control.

Table 2: Representative Data Presentation for Anti-inflammatory Assays

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)PGE2 (pg/mL)
Control1.2 ± 0.350.5 ± 8.235.8 ± 6.125.3 ± 4.5
LPS (1 µg/mL)45.8 ± 3.91520.3 ± 120.51250.7 ± 98.3850.1 ± 75.2
LPS + Compound (10 µM)25.3 ± 2.5850.1 ± 70.8720.4 ± 65.1480.6 ± 50.3
LPS + Compound (50 µM)12.1 ± 1.8420.6 ± 45.2350.9 ± 38.7230.2 ± 25.8

Elucidating Mechanisms of Action: Signaling Pathways and Apoptosis

To gain deeper insights into the compound's biological activity, it is essential to investigate its effects on key signaling pathways and its potential to induce apoptosis, a mechanism relevant in cancer research.

Analysis of the NF-κB Signaling Pathway (Western Blot)

The NF-κB pathway is a central regulator of inflammation.[14] Its activation involves the phosphorylation and degradation of IκBα, leading to the nuclear translocation of the p65 subunit. Western blotting can be used to assess the levels of key proteins in this pathway.

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. A loading control (e.g., β-actin or GAPDH) should also be used.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities using densitometry and normalize to the loading control.

Investigation of the Nrf2 Antioxidant Pathway (qPCR)

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[15] Quantitative real-time PCR (qPCR) can be used to measure the mRNA expression of these target genes.

Protocol:

  • RNA Extraction and cDNA Synthesis: After treatment, extract total RNA from the cells and synthesize cDNA using a reverse transcription kit.

  • qPCR: Perform qPCR using specific primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Assessment of Apoptosis (Annexin V/Propidium Iodide Staining)

The Annexin V assay is used to detect early-stage apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[16][17][18] Propidium iodide (PI) is used to distinguish between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Collection: Treat cells with the compound for the desired time, then collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[18]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Measurement of Caspase-3 Activity

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.[19][20][21]

Protocol:

  • Cell Lysis: Prepare cell lysates from treated cells.

  • Caspase-3 Assay: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the lysates.[20][21]

  • Signal Measurement: Incubate and measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Quantify caspase-3 activity relative to a standard curve and express it as a fold change compared to the control.

Visualizing Workflows and Pathways

Clear visualization of experimental workflows and hypothesized signaling pathways is crucial for understanding and communicating the research.

Experimental_Workflow cluster_prep 1. Preparation cluster_cytotoxicity 2. Cytotoxicity Assessment cluster_anti_inflammatory 3. Anti-inflammatory Evaluation cluster_mechanism 4. Mechanistic Studies Compound_Prep Compound Stock Preparation Cell_Culture Cell Culture and Seeding Compound_Prep->Cell_Culture MTT MTT Assay (Viability) Cell_Culture->MTT LDH LDH Assay (Cytotoxicity) Cell_Culture->LDH Griess Griess Assay (Nitric Oxide) Cell_Culture->Griess ELISA ELISA (TNF-α, IL-6, PGE2) Cell_Culture->ELISA Western Western Blot (NF-κB Pathway) Cell_Culture->Western qPCR qPCR (Nrf2 Pathway) Cell_Culture->qPCR Apoptosis Apoptosis Assays (Annexin V, Caspase-3) Cell_Culture->Apoptosis Signaling_Pathway cluster_inflammation Inflammatory Signaling cluster_antioxidant Antioxidant Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 releases Nucleus_p65 Nuclear p65/p50 p65_p50->Nucleus_p65 translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus_p65->Inflammatory_Genes activates transcription Compound Methyl 3-(3-hydroxy-4- methoxyphenyl)propanoate Compound->IKK inhibits? Nrf2 Nrf2 Compound->Nrf2 activates? Keap1_Nrf2 Keap1-Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus_Nrf2 Nuclear Nrf2 Nrf2->Nucleus_Nrf2 translocates Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) Nucleus_Nrf2->Antioxidant_Genes activates transcription

Sources

Application Note: Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate in Enzyme Inhibition & Prodrug Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (CAS: 5597-50-2), also known as Methyl Dihydroferulate , represents a critical scaffold in the study of phenolic metabolic pathways and cosmeceutical development. Unlike its unsaturated analog (Methyl Ferulate), this compound possesses a saturated propanoate side chain, eliminating susceptibility to UV-induced cis-trans isomerization and Michael addition reactions.

This application note details the protocols for utilizing this compound as:

  • A Lipophilic Probe for Tyrosinase inhibition (Melanogenesis modulation).

  • A Prodrug Substrate for Esterase-mediated hydrolysis studies.

Key Application: It serves as a stable, cell-permeable precursor to Dihydroferulic Acid (DHFA), allowing researchers to decouple the effects of the phenolic core from the reactivity of the alkene tail found in ferulic acid derivatives.

Chemical Properties & Preparation

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
  • IUPAC Name: Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

  • Molecular Formula:

    
    
    
  • MW: 210.23 g/mol

  • Solubility: Low in water; Soluble in DMSO (>25 mg/mL), Ethanol, and Ethyl Acetate.

  • Stability: High. Resistant to photo-isomerization (unlike ferulates).

Stock Solution Protocol

Objective: Prepare a 100 mM Master Stock.

  • Weigh 21.0 mg of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate.

  • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Vortex for 30 seconds until fully clear.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months.

    • Note: Avoid repeated freeze-thaw cycles to prevent hydrolysis by trace moisture.

Protocol A: High-Throughput Tyrosinase Inhibition Assay

Rationale: The 3-hydroxy-4-methoxy motif (guaiacyl unit) structurally mimics L-DOPA. This assay quantifies the compound's ability to chelate the binuclear copper active site of Tyrosinase, preventing melanin formation.

Reagents
  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL in Phosphate Buffer (pH 6.8).

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM fresh solution.

  • Buffer: 50 mM Potassium Phosphate Buffer (PBS), pH 6.8.

  • Positive Control: Kojic Acid (Standard inhibitor).

Experimental Workflow (96-Well Format)
ComponentBlank (µL)Control (µL)Test Sample (µL)
PBS (pH 6.8) 140120100
Solvent (DMSO) 2020-
Test Compound --20 (Var. Conc.)
Tyrosinase (1k U/mL) -2020
Incubation10 min10 min10 min
L-DOPA (2.5 mM) 404040
Total Volume 200 200 200

Step-by-Step Procedure:

  • Pre-Incubation: Add Buffer, Test Compound/DMSO, and Enzyme to the plate. Incubate at 25°C for 10 minutes . This allows the inhibitor to interact with the enzyme's copper center before substrate competition begins.

  • Initiation: Add L-DOPA substrate using a multichannel pipette.

  • Kinetic Read: Immediately place in a microplate reader. Measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 15 minutes.

  • Temperature: Maintain 25°C or 37°C (consistent).

Data Visualization: Mechanism of Action

TyrosinaseInhibition Tyrosinase Tyrosinase (Binuclear Cu2+) Complex Enzyme-Inhibitor Complex Tyrosinase->Complex Chelation Product Dopachrome (Melanin Precursor) Tyrosinase->Product Oxidation Substrate L-DOPA (Substrate) Substrate->Product + O2 Inhibitor Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (Inhibitor) Inhibitor->Complex Competition Complex->Product Blocked

Caption: Competitive inhibition pathway where the guaiacyl moiety chelates the active site copper, blocking L-DOPA oxidation.

Protocol B: Esterase-Mediated Hydrolysis (Prodrug Activation)

Rationale: Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate is lipophilic, facilitating cell entry. Once intracellular, esterases (e.g., CES1) hydrolyze it to Dihydroferulic Acid , the active antioxidant metabolite. This assay validates this conversion.

Reagents
  • Enzyme: Porcine Liver Esterase (PLE), 10 U/mL.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Detection: HPLC-UV or UV-Vis Spectrophotometry.

Protocol
  • Reaction Mix: Combine 980 µL Tris-HCl buffer + 10 µL Test Compound (10 mM stock). Final conc: 100 µM.[1][2]

  • Initiation: Add 10 µL PLE solution.

  • Sampling: At t = 0, 5, 15, 30, and 60 minutes, remove 100 µL aliquots.

  • Quenching: Immediately add 100 µL cold Acetonitrile to stop the reaction.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC.

    • Monitor: Disappearance of Methyl Ester (RT ~12 min) and appearance of Dihydroferulic Acid (RT ~8 min) at 280 nm.

Data Analysis & Processing

Calculation of % Inhibition

Use the initial velocity (


, slope of the linear portion of the absorbance curve).


IC50 Determination

Plot Log[Concentration] vs. % Inhibition using a non-linear regression (4-parameter logistic fit) in GraphPad Prism or SigmaPlot.

Mode of Inhibition (Lineweaver-Burk Plot)

To determine if the inhibition is Competitive or Mixed:

  • Run the assay at 4 different L-DOPA concentrations (e.g., 0.5, 1.0, 2.5, 5.0 mM).

  • Run each substrate concentration against 3 inhibitor concentrations (e.g., 0, 50, 100 µM).

  • Plot

    
     vs. 
    
    
    
    .

Interpretation Table:

Pattern


Conclusion
Lines intersect at Y-axis UnchangedIncreasesCompetitive (Binds active site)
Lines intersect left of Y-axis DecreasesIncreasesMixed (Binds allosterically/complex)
Lines parallel DecreasesDecreasesUncompetitive

Note: Phenolic esters often exhibit Mixed Inhibition due to secondary hydrophobic interactions outside the active site.

Workflow Diagram

Workflow cluster_Assay Assay Execution Prep Stock Preparation (DMSO) Dilution Serial Dilution (Buffer pH 6.8) Prep->Dilution Incubate Enzyme + Inhibitor (10 min Pre-incubation) Dilution->Incubate Substrate Add Substrate (L-DOPA) Incubate->Substrate Read Kinetic Read (OD 475nm) Substrate->Read Analysis Data Analysis (IC50 / Lineweaver-Burk) Read->Analysis

Caption: Experimental workflow from stock preparation to kinetic data analysis.

References

  • Alifah, L. H. N., et al. (2025). "Exploration of Ferulic Acid and Its Derivatives as Potent Anti-Tyrosinase: A Systematic Review." ResearchGate. Available at: [Link]

  • Antonopoulou, I., et al. (2022).[3] "The Inhibitory Potential of Ferulic Acid Derivatives against the SARS-CoV-2 Main Protease." Biomedicines, 10(8), 1787. Available at: [Link]

  • Rebollo-Hernanz, M., et al. (2023).[4] "Colonic Coffee Phenols Metabolites, Dihydrocaffeic, Dihydroferulic, and Hydroxyhippuric Acids Protect Hepatic Cells." International Journal of Molecular Sciences. Available at: [Link]

Sources

Application Note: Handling, Storage, and Stability Protocols for Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (CAS: 15823-04-8 / 56024-44-3 variant), often referred to as Methyl Dihydroisoferulate , is a critical intermediate in the synthesis of pharmaceuticals (e.g., Diltiazem precursors) and a functional phenolic antioxidant.

Unlike its regioisomer (Methyl Dihydroferulate), this compound features a meta-hydroxyl and para-methoxy substitution pattern. This structural nuance dictates specific stability profiles: the phenolic moiety renders it susceptible to oxidative quinone formation, while the methyl ester is prone to hydrolytic cleavage. This guide provides an authoritative protocol for maintaining >99% purity during storage and experimental handling.

Physicochemical Profile & Identification

PropertySpecification
Chemical Name Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
Common Synonyms Methyl dihydroisoferulate; Dihydroisoferulic acid methyl ester
CAS Number 15823-04-8 (General) / 1135-23-5 (Acid precursor ref)
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Physical State White to off-white crystalline powder
Melting Point 92–95 °C
Solubility Soluble in DMSO, Ethanol, Ethyl Acetate, DCM; Sparingly soluble in water.
pKa (Phenol) ~9.8 (Predicted)

Critical Hazards & Safety (HSE)

GHS Classification: Warning

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[1][2][3]

Engineering Controls:

  • Handle exclusively in a fume hood to prevent inhalation of fine dust.

  • Use anti-static weighing boats, as dry phenolic esters can build static charge, leading to dispersion.

PPE Requirements:

  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Skin: Nitrile gloves (0.11 mm thickness minimum).

  • Respiratory: N95 particulate respirator if handling >10g quantities outside a hood.

Storage Protocols: The "Triple-Barrier" System

To prevent the two primary degradation pathways—Oxidative Coupling (browning) and Ester Hydrolysis (acid formation)—adhere to the Triple-Barrier System.

Solid State Storage
  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Avoid clear glass to prevent photo-oxidation.

  • Atmosphere: Headspace must be purged with Argon or Nitrogen gas before sealing.

  • Temperature: Store at -20°C .

    • Note: Short-term storage (weeks) at +4°C is acceptable if desiccated.

    • Caution: Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold solid (hydrolysis risk).

Solution Storage
  • Solvent: Anhydrous DMSO or Ethanol.

  • Stability:

    • Room Temp: Stable for < 24 hours.

    • -20°C: Stable for 1 month.

    • -80°C: Stable for 6 months.

  • Prohibited Solvents: Avoid storing in basic buffers (pH > 7.5) or protic solvents (Water/Methanol) for extended periods, as these accelerate transesterification or hydrolysis.

Storage Decision Tree (Visualization)

StorageProtocol Start Received Compound FormCheck Form? Start->FormCheck Solid Solid Powder FormCheck->Solid Solution Solubilized FormCheck->Solution LongTerm Long Term (>1 week)? Solid->LongTerm SolventCheck Solvent Type? Solution->SolventCheck ShortTerm Short Term (<1 week) LongTerm->ShortTerm No ActionSolidLong 1. Amber Vial 2. Argon Purge 3. Store at -20°C LongTerm->ActionSolidLong Yes ActionSolidShort Desiccator at +4°C Protect from Light ShortTerm->ActionSolidShort DMSO DMSO/EtOH SolventCheck->DMSO Aqueous Aqueous/Buffer SolventCheck->Aqueous ActionSolventGood Aliquot & Freeze (-20°C or -80°C) DMSO->ActionSolventGood ActionSolventBad Use Immediately Do NOT Store Aqueous->ActionSolventBad

Figure 1: Decision matrix for optimal storage conditions based on physical state and duration.

Experimental Handling & Solubilization Protocol

Stock Solution Preparation (100 mM)

Objective: Prepare a stable stock for biological assays.

  • Weighing: Weigh 21.0 mg of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate into a microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Why DMSO? It prevents hydrolysis better than ethanol and is compatible with cell culture at <0.1%.

  • Mixing: Vortex gently until fully dissolved (approx. 30 seconds). The solution should be clear and colorless.

    • QC Check: If the solution turns pink or brown immediately, the DMSO may be contaminated with water or oxidants. Discard.

  • Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles.

  • Storage: Store at -20°C.

Stability in Assay Media

When diluting into aqueous buffers (e.g., PBS) for experiments:

  • pH Sensitivity: The phenolic proton (pKa ~9.8) makes the compound sensitive to oxidation at pH > 8.0. Maintain assay pH between 7.0 and 7.4.

  • Time Window: Prepare working dilutions immediately before use. Do not store diluted aqueous solutions overnight.

Degradation Mechanisms & Troubleshooting

Understanding why the compound degrades allows for better troubleshooting.

Degradation Pathways
  • Hydrolysis: The ester bond breaks in the presence of water/acid/base, releasing Methanol and Dihydroisoferulic acid.

  • Oxidation: The phenol group oxidizes to form quinones, leading to polymerization (browning).

Degradation Compound Methyl 3-(3-hydroxy- 4-methoxyphenyl)propanoate Hydrolysis Hydrolysis (+H2O / pH > 8) Compound->Hydrolysis Oxidation Oxidation (+O2 / Light) Compound->Oxidation Acid Dihydroisoferulic Acid (Precipitate) Hydrolysis->Acid Methanol Methanol (Solvent) Hydrolysis->Methanol Quinone Quinones / Dimers (Brown Color) Oxidation->Quinone

Figure 2: Primary degradation pathways. Hydrolysis leads to acid precipitation; oxidation leads to discoloration.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Powder turns pink/tan Surface oxidation due to air/light exposure.Purify via recrystallization (EtOAc/Hexane) or discard if assay requires high purity. Store under Argon.
Precipitate in aqueous buffer Hydrolysis to the free acid (less soluble).Ensure pH is < 7.5. Reduce incubation time.
Inconsistent IC50 data Degradation of stock solution.Use fresh aliquots. Verify stock concentration via HPLC.

References

  • Sigma-Aldrich. Methyl 3-(4-methoxyphenyl)propionate Product Specification. (Used as structural analog baseline for ester stability). Link

  • ChemicalBook. Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate Properties and Safety. Link

  • PubChem. Compound Summary: Dihydroisoferulic acid (Acid Precursor). Link

  • TCI Chemicals. Safety Data Sheet: 3-(4-Hydroxy-3-methoxyphenyl)propionic acid. (Regioisomer handling comparison). Link

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. (Establishes pH limits for phenolic esters). Link

Sources

Technical Data & Application Guide: Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (CAS: 56024-44-3), often referred to as Methyl Dihydroferulate , is a critical metabolic intermediate and bioactive scaffold in drug discovery. Structurally, it is the methyl ester of dihydroferulic acid, belonging to the phenylpropanoid class.

In pharmaceutical research, this compound serves two primary roles:

  • Metabolic Biomarker: It is a downstream metabolite of ferulic acid (FA) and caffeic acid, often quantified in pharmacokinetic (PK) studies to assess polyphenol bioavailability.

  • Bioactive Scaffold: It exhibits potent anti-inflammatory properties by inhibiting the COX-2 and MAPK signaling pathways, making it a lead compound for non-steroidal anti-inflammatory drug (NSAID) development.

Chemical Specifications Table
PropertySpecification
CAS Number 56024-44-3
IUPAC Name Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Appearance White to off-white crystalline solid or viscous oil (purity dependent)
Solubility Soluble in Methanol, DMSO, Ethyl Acetate, Chloroform; Low solubility in water.
pKa (Predicted) ~9.9 (Phenolic OH)

Safety & Handling Profile (SDS Summary)

While this document focuses on application, safe handling is a prerequisite for reproducible data. The phenolic moiety makes this compound susceptible to oxidation, which can alter biological assay results.

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling & Storage Protocols[1][2][3]
  • Oxidation Control: The 3-hydroxyl group is oxidation-prone. Crucial: Store under an inert atmosphere (Nitrogen or Argon) at -20°C. Long-term exposure to air at room temperature will result in a yellow/brown discoloration (quinone formation).

  • Hydrolysis Prevention: Avoid prolonged storage in aqueous basic buffers (pH > 8.0), as the methyl ester is labile and will hydrolyze back to dihydroferulic acid.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood if heating or creating dust.

Biological Application: Anti-Inflammatory Signaling

Context: Methyl dihydroferulate has been shown to suppress inflammatory cytokines in macrophages. The following protocol details the assessment of this activity in Bone Marrow-Derived Macrophages (BMDMs), a standard model for immunopharmacology.

Mechanistic Pathway

The compound acts by downregulating the phosphorylation of p38 MAPK and JNK, subsequently reducing COX-2 expression.[2]

SignalingPathway LPS LPS Stimulation Receptor TLR4 Receptor LPS->Receptor MAPK MAPK Cascade (p38 / JNK) Receptor->MAPK TF Transcription Factors (AP-1 / NF-κB) MAPK->TF Drug Methyl Dihydroferulate (Inhibitor) Drug->MAPK Blocks Phosphorylation COX2 COX-2 Expression TF->COX2 Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) COX2->Inflammation

Figure 1: Mechanism of Action. Methyl dihydroferulate intercepts the inflammatory cascade by blocking MAPK phosphorylation.

Protocol 1: In Vitro Anti-Inflammatory Assay

Objective: Determine IC50 of Methyl Dihydroferulate against LPS-induced NO production.

  • Cell Seeding: Seed BMDMs or RAW 264.7 cells at

    
     cells/mL in DMEM + 10% FBS. Incubate for 24h.
    
  • Pre-treatment: Replace media with serum-free DMEM containing Methyl Dihydroferulate (Concentration range: 1, 5, 10, 25, 50 µM). Include a DMSO vehicle control (final DMSO < 0.1%).

    • Expert Tip: Dissolve the compound in 100% DMSO to make a 100 mM stock. Aliquot and freeze. Do not freeze-thaw more than 3 times.

  • Induction: After 1 hour of pre-treatment, add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.

  • Analysis (Griess Assay):

    • Mix 50 µL of culture supernatant with 50 µL of Griess Reagent I (1% sulfanilamide).

    • Wait 5 mins.

    • Add 50 µL Griess Reagent II (0.1% NED).

    • Measure Absorbance at 540 nm.

  • Validation: Cell viability must be confirmed via MTT or CCK-8 assay to ensure reduced NO is due to pathway inhibition, not cytotoxicity.

Synthesis & Derivatization Protocol

Context: Researchers often need to synthesize this compound freshly to ensure the integrity of the phenol group or to use it as an intermediate for further alkylation.

Protocol 2: Synthesis via Catalytic Hydrogenation

This method converts Methyl Ferulate (widely available) to Methyl Dihydroferulate.

Reagents:

  • Methyl Ferulate (Precursor)

  • Pd/C (10% Palladium on Carbon)

  • Methanol (Solvent)

  • Hydrogen gas (Balloon pressure)

Workflow:

  • Dissolution: Dissolve 1.0 g (4.8 mmol) of Methyl Ferulate in 20 mL of anhydrous Methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C. Safety: Pd/C can ignite methanol vapors; add under an argon blanket if possible.

  • Hydrogenation: Purge the flask with H₂ gas. Attach a balloon filled with H₂. Stir vigorously at Room Temperature (RT) for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The starting material (alkene) will disappear; the product (alkane) has a similar Rf but does not stain with KMnO₄ (loss of double bond).

  • Work-up: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotovap) at 40°C.

  • Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

SynthesisWorkflow Start Methyl Ferulate (Precursor) Reaction Hydrogenation (Pd/C, H2, MeOH) Start->Reaction Filter Celite Filtration (Remove Catalyst) Reaction->Filter Evap Rotary Evaporation Filter->Evap Product Methyl Dihydroferulate (Yield >90%) Evap->Product

Figure 2: Synthesis Workflow. High-yield conversion of Methyl Ferulate to Methyl Dihydroferulate.

Analytical Quality Control (HPLC-UV)

Context: Quantifying Methyl Dihydroferulate in biological matrices (plasma/urine) or verifying synthesis purity.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Phenolic absorption).

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: Linear gradient to 60% B

    • 10-12 min: Hold 60% B

    • 12.1 min: Re-equilibrate 10% B

Retention Logic: Methyl Dihydroferulate is less polar than the acid form (Dihydroferulic acid) but more polar than non-polar contaminants. Expect elution around 7–9 minutes depending on the specific column dead volume.

References

  • National Institute of Standards and Technology (NIST). Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate - Gas Chromatography Data. NIST Chemistry WebBook, SRD 69. Link

  • PubChem. Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate (Compound Summary). National Library of Medicine. Link

  • Luo, L., et al. (2024). The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid. Antioxidants (Basel).[3] Link

  • TCI Chemicals. Safety Data Sheet: Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate.Link(Note: M1803 is the p-isomer analog often used as a reference standard for the class).

  • MedChemExpress. Ferulic acid methyl ester (Methyl ferulate) Product Information.Link(Source for biological activity data on the ferulate class).

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (often referred to as Methyl Dihydroferulate ) is a critical intermediate in lignin model studies and drug synthesis. While chemically robust in solid form, it exhibits significant instability in solution due to two competing degradation pathways: ester hydrolysis and phenolic oxidation .

This guide provides a self-validating troubleshooting framework. We do not just tell you what to do; we explain the chemical causality so you can adapt these protocols to your specific assay conditions.

Structural Vulnerabilities
  • The Phenolic Moiety (Site A): The 3-hydroxy group makes the molecule electron-rich and susceptible to radical-mediated oxidation, leading to quinone formation and polymerization (browning).

  • The Methyl Ester (Site B): The ester linkage is prone to nucleophilic attack (hydrolysis) in aqueous media, particularly at pH > 7.0, and transesterification in alcoholic solvents.

Diagnostic Visualization: Degradation Pathways

The following diagram illustrates the three primary fates of your molecule in solution. Use this to identify which impurity peaks are appearing in your chromatograms.

DegradationPathways cluster_legend Legend Parent Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (Target Compound) Acid Dihydroferulic Acid (Hydrolysis Product) Parent->Acid pH > 7.0 (Saponification) Quinone Ortho-Quinone / Dimers (Oxidation Products) Parent->Quinone O2 + Light + pH > 8 (Radical Attack) EthylEster Ethyl Ester Analog (Transesterification Product) Parent->EthylEster Ethanol Solvent (Solvolysis) key Blue: Stable Red: Hydrolytic Instability Yellow: Oxidative Instability Green: Solvent Artifact

Figure 1: Primary degradation pathways.[1] Red paths indicate pH-driven loss; Yellow paths indicate oxidative stress; Green paths indicate solvent incompatibility.

Troubleshooting Guides (FAQ Format)

Module A: Hydrolytic Instability (The "Missing Methyl" Issue)

Q: My HPLC peak for the methyl ester is decreasing, and a new, earlier-eluting peak is appearing. What is happening?

The Science: You are observing ester hydrolysis . The methyl group is cleaved by water (acting as a nucleophile), converting your ester into the free acid (Dihydroferulic acid). In Reverse Phase HPLC (C18), the free acid is more polar than the ester and will elute earlier (shorter retention time).

Root Causes:

  • High pH: At pH > 7.5, hydroxide ions (

    
    ) rapidly attack the ester carbonyl.
    
  • Protracted Storage: Even at neutral pH, aqueous solutions will slowly hydrolyze the ester over days.

Protocol 1: pH Stabilization Workflow

  • Buffer Selection: Do not store the compound in unbuffered water or Phosphate Buffered Saline (PBS, pH 7.4) for >4 hours.

  • Acidification: Adjust your aqueous mobile phases or stock dilutions to pH 3.0–4.0 using 0.1% Formic Acid or Acetic Acid. This protonates the carbonyl oxygen but suppresses the nucleophilic attack by water.

  • Validation Step: Run a "Time 0" vs. "Time 24h" HPLC check. If the acid peak (lower RT) exceeds 1%, lower the pH further or switch to a non-aqueous solvent.

Module B: Oxidative Degradation (The "Browning" Issue)

Q: My clear solution turned yellow/brown overnight. Is the compound still usable?

The Science: No. The color change indicates the formation of quinones and dehydrodimers . The phenolic hydroxyl group (3-OH) loses a proton and an electron to form a phenoxy radical. These radicals polymerize (creating color) or oxidize further. This is accelerated by trace metals (Iron/Copper) and light.

Root Causes:

  • High pH: Phenolate ions (

    
    ) are much easier to oxidize than neutral phenols (
    
    
    
    ).
  • Dissolved Oxygen: Standard buffers contain ~8 mg/L dissolved oxygen.

  • Trace Metals: Trace iron in low-grade salts catalyzes this Fenton-like chemistry.

Protocol 2: Antioxidant Defense System

  • Degassing: Sparge all buffers with Argon or Nitrogen for 15 minutes before adding the compound.

  • Chelation: Add 0.1 mM EDTA to your aqueous buffers. This sequesters trace metal ions that catalyze radical formation.

  • Sacrificial Antioxidant: If your assay permits, add 1 mM Ascorbic Acid . It reduces any formed quinones back to the phenol.

Module C: Transesterification (The "Ghost Peak" Issue)

Q: I dissolved the compound in Ethanol, and now I see a second peak very close to my main peak.

The Science: This is transesterification .[2][3][4] In the presence of ethanol (and especially if any trace acid/base is present), the methyl tail is swapped for an ethyl tail. The resulting Ethyl 3-(3-hydroxy-4-methoxyphenyl)propanoate is chemically distinct but spectrally similar.

Protocol 3: Solvent Compatibility Matrix

SolventCompatibilityNotes
DMSO Excellent Preferred for stock solutions (10-100 mM). Store at -20°C.
Acetonitrile Good Good for LC-MS stocks. Avoid basic additives.
Methanol Caution Only use if pH is strictly acidic (< 5). Risk of equilibrium exchange.
Ethanol Poor AVOID. Rapid transesterification to ethyl ester.
Water (pH 7) Poor Hydrolysis risk. Use only for immediate assay.

Experimental Protocols

SOP-01: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for 6 months at -20°C.

  • Weighing: Weigh the target mass of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate into an amber glass vial (protects from UV).

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide). Do not use wet DMSO.

  • Inerting: Gently blow a stream of Nitrogen or Argon gas over the headspace of the vial for 30 seconds to displace oxygen.

  • Sealing: Cap tightly with a PTFE-lined cap.

  • Storage: Place in -20°C freezer.

    • Why DMSO? It is aprotic (prevents hydrolysis) and non-nucleophilic (prevents transesterification).

    • Why Amber? Phenolics absorb UV light; amber glass blocks <400nm wavelengths.

SOP-02: Troubleshooting Flowchart

Use this logic flow to diagnose stability failures in your data.

Troubleshooting Start Start: Impurity Detected CheckRT Is the impurity RT < Main Peak? Start->CheckRT CheckColor Is solution colored (Yellow/Brown)? CheckRT->CheckColor No (RT > Main) Hydrolysis Diagnosis: Hydrolysis Action: Lower pH, Remove Water CheckRT->Hydrolysis Yes (More Polar) CheckSolvent Is solvent Ethanol/Methanol? CheckColor->CheckSolvent No Oxidation Diagnosis: Oxidation Action: Add EDTA, Degas, Amber Vial CheckColor->Oxidation Yes Transester Diagnosis: Transesterification Action: Switch to DMSO/ACN CheckSolvent->Transester Yes Unknown Diagnosis: Contamination Action: Check Starting Material Purity CheckSolvent->Unknown No

Figure 2: Diagnostic logic for identifying the root cause of instability.

References

  • BenchChem. (n.d.). Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate Properties and Applications. Retrieved from

  • Zhang, H., et al. (2024). In vitro plasma hydrolysis of phenolic esters and their absorption kinetics. PubMed.[1] Retrieved from

  • Ostergaard, J., & Larsen, C. (2007).[5] Bioreversible Derivatives of Phenol.[5][6] Reactivity of Carbonate Esters.... MDPI. Retrieved from

  • Master Organic Chemistry. (2022). Transesterification: Mechanism and Solvent Effects. Retrieved from

  • MedChemExpress. (n.d.). Dihydroferulic acid: Antioxidant properties and metabolic pathways. Retrieved from

Sources

Troubleshooting "Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate" HPLC peak tailing

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Peak Tailing for Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

Molecule Profile & Chromatographic Behavior

Before troubleshooting, we must understand the physicochemical "personality" of your analyte. Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (Methyl Dihydroisoferulate) presents a specific set of challenges due to its functional groups.

  • Core Structure: Phenyl ring with a propanoate ester side chain.

  • Critical Functional Group (The Culprit): The Phenolic Hydroxyl (-OH) at position 3.

  • Secondary Functional Group: The Methoxy (-OCH3) at position 4.

The Interaction Mechanism: While the ester group is relatively inert, the phenolic hydroxyl is a weak acid (pKa ~9.5–10). In standard Reversed-Phase LC (RPLC), this group acts as a hydrogen bond donor. If your column has residual silanols (Si-OH) , the phenol will form strong secondary hydrogen bonds with them.[1] This "drag" on the molecule as it passes through the column results in the kinetic lag we see as peak tailing .

Additionally, the proximity of the hydroxyl and methoxy groups creates a potential site for metal chelation if your silica contains trace iron or aluminum, further exacerbating asymmetry.

Diagnostic Workflow (Interactive Logic)

Use this decision tree to isolate the root cause of your tailing.

TroubleshootingLogic Start Symptom: Tailing Peak (Asymmetry > 1.2) CheckSolvent Q1: Is Sample Solvent stronger than Mobile Phase? Start->CheckSolvent CheckPH Q2: Is Mobile Phase pH > 3.0? CheckSolvent->CheckPH No (Matched) SolventIssue Root Cause: Strong Solvent Effect Fix: Match Diluent to MP A CheckSolvent->SolventIssue Yes (e.g., 100% MeOH) CheckCol Q3: Is Column End-capped? CheckPH->CheckCol No (pH < 3) SilanolIssue Root Cause: Silanol Ionization Fix: Lower pH to < 3.0 CheckPH->SilanolIssue Yes (pH 4-7) ColIssue Root Cause: Secondary Interactions Fix: Switch to High-Carbon End-capped Column CheckCol->ColIssue No/Unknown MetalIssue Root Cause: Metal Chelation Fix: Use High Purity Silica CheckCol->MetalIssue Yes

Figure 1: Logic flow for diagnosing peak tailing based on mobile phase and column parameters.

Troubleshooting Q&A: Specific Solutions
Issue 1: The "Silanol Effect" (Chemistry Mismatch)

Q: I am using a standard Water/Methanol gradient. Why is the tailing persisting even though the molecule is neutral?

A: Even if your molecule is neutral, the stationary phase might not be. Standard silica silanols (Si-OH) have a pKa of roughly 3.5–4.5. If your mobile phase is neutral (pH ~7) or weakly acidic (pH 4–5), the silanols ionize to Si-O⁻ . Your phenolic analyte, being polar, interacts strongly with these negative charges via hydrogen bonding or dipole-ion interactions.

The Fix: You must suppress silanol ionization.[2]

  • Acidify Mobile Phase: Add 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to both Mobile Phase A (Water) and B (Organic).

  • Target pH: Ensure the final pH is < 3.0 . At pH 2.5, silanols are protonated (neutral), and the phenol is protonated (neutral). Neutral-neutral interactions are weak, restoring the Gaussian peak shape.

Issue 2: The "Strong Solvent" Effect (Physical Mismatch)

Q: My retention time is stable, but the peak looks like a "shark fin" (fronting/tailing mix). I dissolve my sample in 100% Acetonitrile.

A: This is a classic injection solvent mismatch. If you inject a sample dissolved in 100% Acetonitrile into a mobile phase starting at 90% Water, the sample "plugs" the column head. The analyte molecules travel faster in the plug of strong solvent than they do in the mobile phase, causing them to spread out before they even begin interacting with the column.

The Fix:

  • Diluent Matching: Dissolve your sample in the starting mobile phase composition (e.g., 10% ACN / 90% Water with 0.1% FA).

  • Solvent Strength limit: If solubility is an issue, ensure the organic content of your sample solvent does not exceed the initial gradient organic % by more than 20%.

Issue 3: Column Selection

Q: I am using an older C18 column. Does the carbon load matter?

A: Yes. For phenolic esters, "active" columns are fatal to peak shape.

  • Requirement: You need a "Type B" (High Purity) silica column that is fully end-capped .

  • Mechanism: End-capping reacts small silanes (like trimethylchlorosilane) with residual silanols, physically blocking your analyte from reaching the silica surface.

  • Recommendation: Look for columns labeled "High Strength Silica (HSS)" or "Charged Surface Hybrid (CSH)" which are designed to repel protons or mask silanols.

Recommended Experimental Protocol

If you are experiencing tailing, pause your current run and validate with this standardized protocol designed for phenolic esters.

Table 1: Optimized Method Parameters

ParameterSpecificationRationale
Column C18, 3.5 µm or 5 µm, 4.6 x 150 mm (Fully End-capped)End-capping prevents phenol-silanol H-bonding.
Mobile Phase A Water + 0.1% Formic Acid Low pH (approx 2.7) suppresses silanol ionization.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Matches ionic strength; ACN provides sharper peaks than MeOH for phenols.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.
Injection Vol 5–10 µLPrevent mass overload.
Sample Diluent Initial Mobile Phase Ratio (e.g., 90:10 Water:ACN)Prevents strong solvent effects/peak distortion.
Detection UV @ 280 nmMax absorbance for the phenol/aromatic ring.

Gradient Profile:

  • 0 min: 10% B

  • 15 min: 90% B (Linear ramp)

  • 17 min: 90% B (Hold)

  • 17.1 min: 10% B (Re-equilibration)

  • 22 min: Stop

References
  • Méndez, A. et al. (2019). Chromatographic behavior of phenolic acids in reversed-phase liquid chromatography: The influence of the mobile phase pH. Journal of Chromatography A.

  • Dolan, J. W. (2021). Troubleshooting Peak Tailing: The Silanol Effect. LCGC North America.

  • Waters Corporation. (2023). Effect of Injection Solvent Strength on Peak Shape.[3][4][5] Waters Knowledge Base.

  • Agilent Technologies. (2022). Practical Guide to HPLC Troubleshooting: Peak Tailing. Agilent Technical Library.

Sources

Technical Support Center: Enhancing the Solubility of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for solubility challenges encountered during experimentation.

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate, a derivative of dihydroferulic acid, is a phenolic compound with potential applications in various research fields. Like many phenolic compounds, it is anticipated to have low aqueous solubility, which can present significant hurdles in formulation and in-vitro/in-vivo studies.[1][2] This guide offers a structured approach to understanding and overcoming these solubility limitations.

I. Understanding the Molecule: Predicted Physicochemical Properties

While specific experimental data for Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate is limited, we can infer its likely properties based on its chemical structure and data from closely related analogs like ferulic acid and its esters.

  • Structure: The molecule possesses a phenolic hydroxyl group (-OH) and a methyl ester (-COOCH₃). The hydroxyl group can act as a hydrogen bond donor, while the ester and methoxy groups are hydrogen bond acceptors.[1]

  • Expected Solubility Profile: The presence of the aromatic ring and the methyl ester group suggests a hydrophobic character, likely leading to poor water solubility.[3] However, the phenolic hydroxyl group introduces some polarity and the potential for ionization at higher pH, which can be exploited for solubility enhancement.

Table 1: Predicted Physicochemical Properties of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate and Related Compounds

PropertyPredicted/Known ValueImplication for Solubility
Molecular Weight~210.23 g/mol [4]Moderate molecular weight, less of a factor than polarity.
LogP (o/w)Estimated to be >1Indicates a preference for lipid environments over aqueous ones.
Hydrogen Bond Donors1The phenolic hydroxyl group can interact with polar solvents.
Hydrogen Bond Acceptors4Multiple sites for interaction with protic solvents.
pKa (phenolic -OH)Estimated ~8-10Ionization at alkaline pH can significantly increase aqueous solubility.

II. Troubleshooting Common Solubility Issues & FAQs

This section addresses frequently encountered problems in a question-and-answer format, providing both the "why" and the "how-to" for each solution.

FAQ 1: My compound has very low solubility in aqueous buffers for my cell-based assays. How can I increase its concentration?

Answer: This is a common challenge with hydrophobic compounds. Several strategies can be employed, ranging from simple solvent adjustments to more complex formulation approaches.

  • pH Adjustment: The phenolic hydroxyl group on your molecule is weakly acidic. By increasing the pH of your aqueous buffer, you can deprotonate this group, forming a more soluble phenolate salt.[5][6]

    • Causality: The ionized form of the molecule is more polar and interacts more favorably with water molecules, leading to increased solubility. It is widely accepted that the solubility-pH profiles of ionizable compounds follow the Henderson-Hasselbalch equation.[6]

    • Troubleshooting:

      • Precipitation upon pH lowering: If the local pH at the site of administration or in a specific cellular compartment is lower, the compound may precipitate.

      • Compound Stability: Ensure your compound is stable at the required alkaline pH for the duration of your experiment.

  • Co-solvency: This technique involves adding a water-miscible organic solvent (a co-solvent) to your aqueous buffer to increase the solubility of a poorly soluble drug.[7][8][9]

    • Causality: Co-solvents work by reducing the polarity of the solvent system, making it more favorable for hydrophobic compounds to dissolve.[10] They can also disrupt the hydrogen bonding network of water, which can further aid in the dissolution of non-polar molecules.

    • Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO) are frequently used.[7]

    • Troubleshooting:

      • Cellular Toxicity: High concentrations of organic solvents can be toxic to cells. Always run a vehicle control to assess the impact of the co-solvent on your experimental system.

      • Precipitation upon Dilution: When a concentrated stock solution in a co-solvent is diluted into an aqueous buffer, the compound may precipitate. To avoid this, add the stock solution slowly while vortexing or stirring the buffer.

FAQ 2: I am trying to prepare a concentrated stock solution, but the compound is not fully dissolving even in common organic solvents. What should I do?

Answer: If you are facing challenges with dissolving the compound in single organic solvents, a combination of techniques might be necessary.

  • Solvent Screening: Test the solubility in a range of solvents with varying polarities. For compounds like yours, solvents such as DMSO, ethanol, and methanol are good starting points.[11]

  • Sonication: Applying ultrasonic energy can help to break down aggregates and increase the rate of dissolution.[11]

  • Gentle Heating: For some compounds, gentle warming can increase solubility. However, be cautious about potential degradation. Always check the thermal stability of your compound.

FAQ 3: I need to formulate Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate for in-vivo studies. What are my options?

Answer: Formulations for in-vivo administration require careful consideration of biocompatibility and the desired pharmacokinetic profile.

  • Co-solvent Systems: As with in-vitro studies, co-solvent systems are a viable option. A common formulation for in-vivo use is a mixture of DMSO, PEG 300, Tween 80, and saline or PBS.[12]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[13][14][15][16]

    • Causality: Solid dispersions can enhance solubility by reducing the particle size of the drug to a molecular level and by improving its wettability.[17] The amorphous form of the drug in a solid dispersion is more soluble than its crystalline form because no energy is required to break the crystal lattice.[17]

    • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are frequently used carriers.[13]

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range.[18]

    • Causality: The increased surface area of the nanoparticles leads to a higher dissolution rate.[18][19] This is particularly effective for drugs belonging to BCS class II (low solubility, high permeability).[2]

    • Benefits: Nanosuspensions can improve oral bioavailability and are suitable for various administration routes.[20]

III. Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Prepare a series of buffers with pH values ranging from 2 to 12.

  • Add an excess amount of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Filter the samples to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the logarithm of solubility against pH to visualize the effect of ionization.

Protocol 2: Co-solvent Solubility Assessment
  • Prepare various mixtures of a co-solvent (e.g., ethanol, PEG 400) and water (e.g., 10%, 20%, 50% v/v).

  • Add an excess amount of the compound to each co-solvent mixture.

  • Follow steps 3-5 from the pH-dependent solubility protocol.

  • Plot the solubility against the percentage of the co-solvent to determine the optimal concentration for your needs.

IV. Visualizing Solubility Enhancement Strategies

The following diagrams illustrate the logical flow of selecting a suitable solubility enhancement technique.

Solubility_Enhancement_Workflow cluster_problem Initial Problem cluster_strategies Enhancement Strategies cluster_application Application Start Poor Aqueous Solubility pH_Adjust pH Adjustment Start->pH_Adjust Ionizable Group? Cosolvency Co-solvency Start->Cosolvency Solid_Disp Solid Dispersion Start->Solid_Disp Nanosusp Nanosuspension Start->Nanosusp In_Vitro In-vitro Assays pH_Adjust->In_Vitro Cosolvency->In_Vitro In_Vivo In-vivo Studies Cosolvency->In_Vivo Solid_Disp->In_Vivo Nanosusp->In_Vivo

Caption: Workflow for selecting a solubility enhancement technique.

Co_solvency_Mechanism cluster_water Aqueous System cluster_cosolvent Co-solvent System Water Water Molecules (High Polarity) Drug Hydrophobic Drug (Low Solubility) Water->Drug Poor Interaction Cosolvent Co-solvent Molecules Water_Cosolvent Water + Co-solvent (Reduced Polarity) Drug_Soluble Solubilized Drug Water_Cosolvent->Drug_Soluble Favorable Interaction

Caption: Mechanism of co-solvency for solubility enhancement.

V. References

  • ResearchGate. (n.d.). Solubility and thermodynamics of ferulic acid in different neat solvents: Measurement, correlation and molecular interactions. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 3-methoxypropionate. Retrieved from [Link]

  • ACS Publications. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Retrieved from [Link]

  • National Institutes of Health. (2012). Study on Mixed Solvency Concept in Formulation Development of Aqueous Injection of Poorly Water Soluble Drug. PMC. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate. Retrieved from [Link]

  • National Institutes of Health. (2024). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. PMC. Retrieved from [Link]

  • National Institutes of Health. (2014). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PMC. Retrieved from [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • National Institutes of Health. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. Retrieved from [Link]

  • ResearchGate. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved from [Link]

  • Scholars Research Library. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2015). Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • ACS Publications. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Retrieved from [Link]

  • National Institutes of Health. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link]

  • ACS Publications. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • IntechOpen. (2024). Nanosuspension-Based Drug Delivery Systems for Topical Applications. Retrieved from [Link]

  • Preprints.org. (2024). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • CORE. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education & Research. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education & Research. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]

  • National Institutes of Health. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]

  • Springer. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. Retrieved from [Link]

  • SlideShare. (2017). Cosolvency. Retrieved from [Link]

  • National Institutes of Health. (2022). Interactions of ferulic acid and ferulic acid methyl ester with endogenous proteins: Determination using the multi-methods. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Nanosuspension as Oral Drug Delivery System: A Review. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(3,4-dimethoxyphenyl)propanoate. Retrieved from [Link]

  • A-Z of Drug Discovery - Technology Networks. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • MDPI. (2023). Optimization of Phenolic Compounds Extraction and Antioxidant Activity from Inonotus hispidus Using Ultrasound-Assisted Extraction Technology. Retrieved from [Link]

  • ResearchGate. (2017). Nanosuspension drug delivery system: preparation, characterization, postproduction processing, dosage form, and application. Retrieved from [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. Retrieved from [Link]

  • ACS Publications. (2023). Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry. The Journal of Organic Chemistry. Retrieved from [Link]

  • Research Square. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

Sources

Technical Support Center: Impurity Profiling of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the impurity profiling of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to ensure the quality and integrity of your analytical results.

Introduction: The Criticality of Impurity Profiling

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Impurity profiling is the process of identifying and quantifying these undesired components, ensuring that the drug substance meets the stringent requirements set by regulatory bodies like the International Council for Harmonisation (ICH).[3][4] This guide provides a comprehensive framework for tackling the common challenges encountered during the impurity profiling of this specific molecule.

Diagram: Potential Synthetic Route and Impurity Formation

A plausible and efficient synthesis of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate involves the esterification of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid. Understanding the synthetic pathway is the first step in predicting potential impurities.[5]

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities A 3-(3-hydroxy-4-methoxyphenyl)propanoic acid D Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (API Intermediate) A->D Esterification I1 Impurity A: Unreacted Starting Material (3-(3-hydroxy-4-methoxyphenyl)propanoic acid) A->I1 Incomplete reaction B Methanol B->D C Acid Catalyst (e.g., H2SO4) C->D I2 Impurity B: Process-Related Impurity (e.g., Dimerization product) D->I2 Side reaction I3 Impurity C: Degradation Product (e.g., Oxidation of phenol) D->I3 Storage/Stress G cluster_workflow Impurity Profiling Workflow Start Sample of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate HPLC HPLC-UV Analysis (Protocol 1) Start->HPLC GC GC-MS Analysis (Protocol 2) Start->GC Decision1 Impurities Detected? HPLC->Decision1 GC->Decision1 Volatiles Decision2 Above ICH Threshold? Decision1->Decision2 Yes NoImpurity No Impurities Detected or Below Reporting Threshold Decision1->NoImpurity No ID Structural Identification Decision2->ID Yes Quant Quantification Decision2->Quant No (Report) LCMS LC-MS for MW ID->LCMS PrepHPLC Preparative HPLC for Isolation LCMS->PrepHPLC NMR NMR Analysis (Protocol 3) PrepHPLC->NMR NMR->Quant Report Report & Document Quant->Report NoImpurity->Report

Sources

Improving the resolution of "Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate" in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Analyte Profile & Chemical Context

Molecule: Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate Common Name: Methyl Dihydroferulate Class: Phenolic Ester / Dihydrocinnamic Acid Derivative

To resolve this molecule effectively, you must understand its dual-nature behavior in a chromatographic column. It possesses a phenolic hydroxyl group (susceptible to hydrogen bonding and silanol interactions) and a methyl ester moiety (hydrophobic but susceptible to hydrolysis).

FeatureChromatographic Implication
Phenolic -OH Primary cause of peak tailing . At neutral pH, it can interact with residual silanols on silica columns.
Methoxy Group Electron-donating group; increases electron density on the ring, making Phenyl-Hexyl phases highly effective via

stacking.
Ester Linkage Stability risk. High pH (>7.5) will cause hydrolysis, converting your analyte into Dihydroferulic Acid (retention shift).
Saturated Chain Unlike Ferulic Acid, the propanoate chain is flexible, reducing steric rigidity compared to cinnamic acid derivatives.

Troubleshooting Guide (FAQ)

Q1: "My peak is tailing significantly (Asymmetry > 1.5). Is my column dead?"

Diagnosis: Likely Secondary Silanol Interactions , not necessarily column death. Mechanism: The phenolic proton on your analyte is interacting with ionized silanol groups (


) on the stationary phase surface. This is common in older silica columns or when using neutral mobile phases.

Corrective Actions:

  • Lower the pH: Ensure your aqueous mobile phase is pH 2.5 – 3.0 .

    • Why? This protonates the surface silanols (

      
      ), rendering them neutral and preventing interaction with your analyte.
      
    • Reagent: Use 0.1% Formic Acid or 20mM Ammonium Formate (adjusted to pH 3.0 with Formic Acid).

  • Switch Column Technology: If using a standard C18, switch to an End-capped C18 or a column with "Polar Embedded" groups. These shield the silica surface.

Q2: "I cannot separate the Methyl Ester (Analyte) from the Free Acid (Impurity)."

Diagnosis: Lack of Hydrophobic Selectivity. Mechanism: The hydrolysis product (Dihydroferulic Acid) is more polar than the ester. If they co-elute, your organic ramp is likely too steep or the stationary phase lacks specific selectivity.

Corrective Actions:

  • Shallow Gradient: Reduce the gradient slope. If you are ramping 5% organic/min, drop to 1-2% organic/min during the critical elution window.

  • Selectivity Change (Critical): Switch from C18 to a Phenyl-Hexyl stationary phase.

    • Why? The Phenyl-Hexyl phase engages in

      
       interactions with the aromatic ring of your analyte. The ester and the acid have different electron densities on the ring, often resulting in vastly improved resolution on phenyl phases compared to C18, which relies solely on hydrophobicity.
      
Q3: "My retention time is drifting earlier with every injection."

Diagnosis: On-Column Hydrolysis. Mechanism: If your mobile phase pH is > 6.0 or if the column temperature is high (> 40°C), the methyl ester is hydrolyzing into the free acid during the run.

Corrective Actions:

  • Temperature Control: Set column oven to 25°C - 30°C . Do not exceed 35°C.

  • Buffer Check: Verify the aqueous mobile phase is acidic (pH < 4.0). Avoid phosphate buffers if you plan to use LC-MS; use Formic Acid instead.[1]

Decision Logic & Workflow

The following diagram illustrates the troubleshooting decision matrix for this specific analyte.

TroubleshootingLogic Start Problem Identification Issue_Tailing Issue: Peak Tailing Start->Issue_Tailing Issue_Res Issue: Poor Resolution (Co-elution) Start->Issue_Res Issue_Drift Issue: RT Drift Start->Issue_Drift Action_pH Action: Lower pH to 2.5 (Suppress Silanols) Issue_Tailing->Action_pH Primary Fix Action_Col Action: Switch to Phenyl-Hexyl Phase Issue_Res->Action_Col Selectivity Fix Action_Temp Action: Lower Temp < 30°C (Prevent Hydrolysis) Issue_Drift->Action_Temp Stability Fix Result_1 Result: Sharper Peak Action_pH->Result_1 Result_2 Result: Separation of Acid vs Ester Action_Col->Result_2

Caption: Decision matrix for troubleshooting peak shape and resolution issues specific to phenolic esters.

Recommended Experimental Protocol

Method Development: Gradient Optimization

Use this protocol to establish a baseline separation. This method prioritizes resolution over speed.

Reagents:

  • Solvent A: Water + 0.1% Formic Acid (pH ~2.7)

  • Solvent B: Acetonitrile (LC-MS Grade)

  • Column: Phenyl-Hexyl or C18 (End-capped), 150 x 4.6 mm, 3.5 µm or 5 µm.

Instrument Settings:

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 30°C

  • Detection: UV @ 280 nm (Phenolic absorption max)

Gradient Table:

Time (min)% Solvent BStep DescriptionScientific Rationale
0.0 5EquilibrationLow organic start to focus polar impurities.
2.0 5Isocratic HoldEnsures polar impurities (salts, free acids) elute early.
20.0 60Linear RampShallow gradient (approx 3% per min) to resolve the ester from isomers.
22.0 95WashElute highly hydrophobic contaminants.
25.0 95HoldColumn cleaning.
25.1 5Re-equilibrationReturn to initial conditions.
30.0 5EndReady for next injection.

Mechanistic Insight: Why Phenyl-Hexyl?

For this specific analyte, the interaction mechanism is distinct from standard alkyl chains.

InteractionMechanism Analyte Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate C18 C18 Phase (Alkyl Chain) Analyte->C18 Interacts via Phenyl Phenyl-Hexyl Phase (Aromatic Ring) Analyte->Phenyl Interacts via Hydrophobic Hydrophobic Interaction (Non-specific) C18->Hydrophobic Phenyl->Hydrophobic PiPi Pi-Pi Stacking (Specific Selectivity) Phenyl->PiPi Enhanced Resolution

Caption: Comparison of retention mechanisms. Phenyl phases offer dual-selectivity (Hydrophobic + Pi-Pi) ideal for aromatic esters.

References

  • Separation of Phenolic Acids and Esters

    • Title: Separation selectivity of some phenolic acids in RP HPLC systems.
    • Source: ResearchGate / J. Chrom.[3] A

    • URL:[Link]

  • Troubleshooting Peak Tailing

    • Title: HPLC Troubleshooting Guide: Peak Tailing.
    • Source: LCGC / Element Lab Solutions
    • URL:[Link]

  • Stationary Phase Selection (Phenyl-Hexyl)

    • Title: Getting the Most
    • Source: Chrom
    • URL:[Link]

  • Analyte Properties (Methyl Ferulate Analog)

    • Title: Methyl Ferul
    • Source: PubChem[4]

    • URL:[Link]

Sources

Technical Support Center: Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (also known as Methyl Dihydroferulate) is a critical intermediate in the synthesis of cosmetic preservatives, antioxidants, and pharmaceutical APIs. Its scale-up presents a unique dichotomy of challenges: the stability of the phenolic moiety against oxidation versus the kinetic requirements of esterification or hydrogenation.

This guide addresses the two primary industrial routes:

  • Route A (Hydrogenation): Selective reduction of Methyl Ferulate.

  • Route B (Direct Esterification): Acid-catalyzed condensation of Dihydroferulic Acid with Methanol.

Process Logic & Decision Framework

Before initiating a campaign, verify your route selection based on starting material availability and equipment constraints.

Pathway Visualization (Graphviz)

ScaleUpLogic Start Starting Material Selection RouteA Route A: Methyl Ferulate (Hydrogenation) Start->RouteA If Methyl Ferulate Available RouteB Route B: Dihydroferulic Acid (Esterification) Start->RouteB If Acid Available StepA1 Cat. Hydrogenation (Pd/C, H2, MeOH) RouteA->StepA1 StepB1 Fischer Esterification (MeOH, H2SO4/PTSA) RouteB->StepB1 IssueA Risk: Over-reduction (Ring Saturation) StepA1->IssueA CommonRisk Universal Risk: Phenolic Oxidation (Pink/Brown Color) StepA1->CommonRisk IssueB Risk: Equilibrium Limit (Water Removal) StepB1->IssueB StepB1->CommonRisk Workup Workup & Isolation (Neutralization, Crystallization) CommonRisk->Workup Final Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (>99% Purity) Workup->Final

Caption: Decision logic for synthesis routes highlighting critical control points (CCPs) for impurity formation.

Troubleshooting & Optimization (Q&A)

Module 1: Reaction Engineering

Q: I am using Route A (Hydrogenation of Methyl Ferulate). My reaction stalls at 90% conversion, but increasing temperature causes impurity formation. What is happening?

A: You are likely encountering catalyst poisoning or mass transfer limitations , not kinetic limitations.

  • Root Cause: The phenolic hydroxyl group can adsorb strongly to Pd/C sites, inhibiting turnover. Increasing temperature promotes ring hydrogenation (over-reduction) rather than the desired alkene reduction.

  • Solution:

    • Pressure vs. Temp: Increase H₂ pressure (e.g., from 1 bar to 5 bar) rather than temperature. This favors the alkene reduction kinetics without activating the aromatic ring.

    • Solvent Choice: Ensure your methanol is free of sulfur contaminants if using recycled solvent.

    • Catalyst Loading: Standard loading is 5-10 wt% of 5% Pd/C. If stalling, add a fresh 1-2% "spike" of catalyst rather than heating.

Q: In Route B (Esterification), I see a persistent "pink" hue in the crude mixture. How do I prevent this?

A: The pink coloration is the tell-tale sign of quinone methide formation or oxidative coupling of the phenol, catalyzed by trace metals or light in the presence of oxygen.

  • Prevention:

    • Deoxygenation: Sparge the methanol with N₂ for 30 minutes before adding the phenolic acid.

    • Additives: Add 0.1 mol% Sodium Metabisulfite (Na₂S₂O₅) or Ascorbic Acid to the reaction mixture as a scavenger.

    • Equipment: Use glass-lined or passivated stainless steel (316L) reactors. Avoid iron contact.

Module 2: Workup & Purification

Q: During the aqueous workup, I am getting a stable emulsion. How do I break it?

A: Phenolic esters act as weak surfactants, especially at high pH where the phenolate forms.

  • Immediate Fix:

    • Adjust pH: Ensure the aqueous layer pH is slightly acidic (pH 5-6). If pH > 8, the phenol is deprotonated (water-soluble phenolate), acting as an emulsifier.

    • Salting Out: Add saturated NaCl (brine) to increase the ionic strength of the aqueous phase.

    • Filtration: If fine particulates (catalyst fines or salts) are stabilizing the interface, filter the biphasic mixture through a Celite pad.

Q: My final product is an oil, but literature suggests a solid (mp ~68-70°C). Why won't it crystallize?

A: This compound has a low melting point and is prone to "oiling out" if impurities (residual solvent, unreacted methyl ferulate) are present.

  • Protocol:

    • Solvent Swap: Evaporate methanol completely. Dissolve the oil in a minimum amount of warm Diisopropyl Ether (IPE) or a Toluene/Heptane (1:4) mixture.

    • Seeding: Cool to 0°C. If no crystals form, scratch the flask or add a seed crystal (if available).

    • Drying: Ensure <0.5% residual solvent; solvent depression of melting point is significant here.

Standardized Scale-Up Protocols

Protocol A: Hydrogenation (Recommended for Purity)

Scale: 1.0 kg Batch Reactor: 10 L Hastelloy or SS316 Autoclave

ParameterSpecificationRationale
Substrate Methyl Ferulate (1.0 kg)Precursor
Solvent Methanol (5.0 L)High H₂ solubility; easy removal.
Catalyst 5% Pd/C (50 g, 5 wt% loading)High selectivity for C=C vs aromatic ring.
Pressure 3 - 5 bar H₂Moderate pressure minimizes ring reduction risk.
Temperature 25 - 35°CStrict Control. >50°C risks ring saturation.
Agitation 800-1000 RPM (Gas entrainment)H₂ mass transfer is the rate-limiting step.

Step-by-Step:

  • Inerting: Purge reactor with N₂ (3x) to remove O₂ (prevents oxidation/safety hazard).

  • Loading: Charge Methanol, Methyl Ferulate, and Pd/C (as a water-wet paste to prevent ignition).

  • Reaction: Pressurize to 3 bar H₂. Maintain 30°C. Exotherm will be mild but noticeable initially.

  • Monitoring: Monitor H₂ uptake. Reaction is complete when uptake ceases (approx. 2-4 hours).

  • Filtration: Filter hot (if necessary) or ambient through a spark-proof filter (e.g., Rosenmund) to remove Pd/C. Do not let dry catalyst cake contact air.

  • Concentration: Strip Methanol under vacuum (<40°C) to yield the crude oil/solid.

Protocol B: Direct Esterification (Cost-Effective)

Scale: 1.0 kg Batch Reactor: 5 L Glass-Lined Reactor with Dean-Stark Trap (if using entrainer) or Reflux.

ParameterSpecificationRationale
Substrate Dihydroferulic Acid (1.0 kg)Precursor
Reagent Methanol (Excess, 5-8 L)Acts as solvent and reactant.
Catalyst H₂SO₂ (conc.) (1-2 mol%)Standard Fischer catalyst.
Temperature Reflux (~65°C)Required for kinetics.
Time 6 - 12 hoursEquilibrium limited.

Step-by-Step:

  • Dissolution: Dissolve acid in Methanol. Sparge with N₂.

  • Catalyst Addition: Add H₂SO₄ dropwise. Exotherm warning.

  • Reflux: Heat to reflux.

  • Workup (Critical):

    • Cool to 20°C.

    • Neutralize with solid NaHCO₃ (avoid aqueous NaOH to prevent hydrolysis).

    • Filter salts.

    • Concentrate.

    • Redissolve in Ethyl Acetate, wash with water (remove residual acid/MeOH), dry, and concentrate.

References

  • Synthesis and Properties of Alkyl Ferulates: Standard protocols for ferulic acid esterification and properties. Source:Molecules 2009, 14(6), 2118-2126.

  • Hydrogenation of Phenolic Acids: Catalytic strategies for selective hydrogenation of cinnamic acid derivatives. Source:Applied Catalysis A: General, Vol 280, 2005.

  • Scale-Up of Phenolic Esters (Patents): Methodology for stabilizing phenolic esters during synthesis. Source: US Patent 5,364,955 (Example relating to hindered phenolic ester stabilization).

  • Physical Properties & Safety: Methyl dihydroferulate melting point and solubility data. Source: Cayman Chemical Product Data Sheet.

Technical Support Center: Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate Crystallization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden Oil" Phenomenon

The crystallization of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (also known as Methyl Dihydroisoferulate) is a frequent source of frustration in synthesis labs.

The Core Problem: This compound is a low-melting solid with a melting point (MP) often reported in the range of 39–41°C [1].

Because this transition temperature is perilously close to standard laboratory ambient temperatures (20–25°C), the compound exhibits a high tendency to exist as a supercooled liquid or "oil out" rather than crystallize. Even minor impurities (<2%) can depress the melting point below room temperature, resulting in a permanent oil.

This guide provides a technical roadmap to overcome thermodynamic barriers, induce nucleation, and stabilize the solid form.

Diagnostic Workflow

Before attempting further recrystallization, determine the state of your material using the following logic flow.

CrystallizationLogic Start Start: Material is Oiling Out CheckPurity Check Purity (HPLC/NMR) Is purity > 95%? Start->CheckPurity Impure Purify via Column Chromatography (Remove starting materials) CheckPurity->Impure No Pure Check Lab Temperature Is Lab Temp > 25°C? CheckPurity->Pure Yes Impure->CheckPurity Re-evaluate TooWarm Move to Cold Room (4°C) or Ice Bath Pure->TooWarm Yes TempOK Assess Solvent System Are you using pure alcohol? Pure->TempOK No TooWarm->TempOK WrongSolvent Switch to Binary System (Ether/Hexane or EtOAc/Hexane) TempOK->WrongSolvent Yes SolventOK Induce Nucleation TempOK->SolventOK No WrongSolvent->SolventOK

Figure 1: Decision tree for diagnosing persistent oiling issues in low-melting phenolic esters.

Technical FAQ & Troubleshooting
Q1: Why does my product separate as a yellow oil instead of white crystals?

A: This is a classic "Oiling Out" scenario driven by two factors:

  • Melting Point Depression: As noted, the pure MP is ~39–41°C [1]. If your crude contains 5% impurity (e.g., unreacted acid or solvent), the MP can drop to 20°C. The "oil" is actually your molten product.

  • LLPS (Liquid-Liquid Phase Separation): In hot solvents (like Ethanol/Water), the product may form a second liquid phase before it reaches the crystallization temperature.

Solution: Avoid "hot filtration" techniques that are too hot. Ensure the crystallization solvent temperature is kept below the melting point of the oil (i.e., keep the solution at 0°C to -20°C) to force the solid phase to be the most thermodynamically stable form.

Q2: I see crystals forming, but they melt when I filter them. Why?

A: The heat of friction from the vacuum filtration or the warm air pulling through the funnel is enough to melt the crystals. Protocol Adjustment:

  • Pre-chill the Buchner funnel and receiving flask in a freezer.

  • Use cold solvent (-20°C) for washing.

  • Do not pull air through the filter cake for prolonged periods.

Q3: The compound is turning pink/brown over time. Is it degrading?

A: Yes. The 3-hydroxy (phenol) group is susceptible to oxidation, forming quinoid species which are highly colored even at ppm levels. Mitigation:

  • Add 0.1% Ascorbic Acid to the crystallization solvent as an antioxidant.

  • Perform all crystallization steps under an Inert Atmosphere (Nitrogen/Argon) if possible.

  • Store the final solid in the dark at -20°C.

Recommended Experimental Protocols
Protocol A: Low-Temperature Binary Solvent Crystallization

Best for: High purity oils (>95%) that refuse to solidify.

Materials:

  • Crude Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

  • Solvent A: Diethyl Ether (or Ethyl Acetate)

  • Solvent B: Hexane (or Pentane)

  • Dry Ice/Acetone bath

Step-by-Step:

  • Dissolution: Dissolve the crude oil in the minimum amount of Solvent A at room temperature. Do not heat.

  • Cloud Point: Add Solvent B dropwise with stirring until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of Solvent A to make the solution clear again.

  • Cryo-Nucleation: Place the flask in a -20°C freezer (or dry ice bath) without agitation.

  • Seeding (Critical): If no crystals form after 1 hour, scratch the inner glass wall with a glass rod to induce nucleation. If you have a seed crystal from a previous batch, add it now.

  • Harvest: Filter rapidly through a chilled funnel.

Protocol B: "Trituration" for Stubborn Oils

Best for: Impure oils that need to be converted to solids before recrystallization.

  • Place the oil in a flask and add pure Pentane or Hexane (approx 10 mL per gram).

  • Cool the flask to -78°C (Dry Ice/Acetone) while stirring vigorously with a magnetic bar.

  • The oil should freeze into a glass or amorphous solid.

  • Allow the bath to warm slowly to -20°C. As it warms, the amorphous solid often reorganizes into a crystalline lattice.

  • Decant the solvent (which holds the impurities) and collect the solid.

Physical Properties Reference Data
PropertyValueNotes
CAS Number 129150-61-4Specific to the 3-hydroxy-4-methoxy isomer [1].[1]
Molecular Weight 210.23 g/mol
Melting Point 39 – 41 °C Critical Parameter. High sensitivity to purity [1].
Solubility (Good) MeOH, EtOH, EtOAc, Ether, DCMAvoid using alcohols for final crystallization if transesterification is a risk.
Solubility (Poor) Hexane, Pentane, WaterUse these as anti-solvents.
Appearance White to Off-White Crystalline SolidTurns yellow/pink upon oxidation.
References
  • PubChem. (2023). Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link].

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Technical Support Center: Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges in assigning the NMR spectra of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (also known as Methyl dihydroisoferulate ).

This molecule presents a classic "regioisomer trap" in organic synthesis and natural product isolation. The primary challenge is distinguishing it from its isomer, Methyl dihydroferulate (3-methoxy-4-hydroxyphenyl derivative). Misassignment here is a critical failure point in structure-activity relationship (SAR) studies.

This guide provides self-validating protocols to ensure 100% confidence in your structural assignment.

Quick Reference Data

Signal Group Approx.[1][2][3][4][5] Shift (CDCl3) Multiplicity Assignment Note
Aromatic O-Me 3.85 - 3.88 ppmSinglet (3H)Critical for NOE
Ester O-Me 3.65 - 3.68 ppmSinglet (3H)Correlates to C=O
Aromatic H-2 6.70 - 6.80 ppmd (J ~2 Hz)Meta coupling only
Aromatic H-5 6.75 - 6.85 ppmd (J ~8 Hz)Ortho coupling
Aromatic H-6 6.60 - 6.70 ppmdd (J ~8, 2 Hz)Ortho + Meta

-CH2
2.58 - 2.62 ppmTripletAdjacent to Carbonyl

-CH2
2.85 - 2.90 ppmTripletAdjacent to Ring
Phenolic -OH 5.50 - 6.00 ppmBroad SingletSolvent dependent

Section 1: Critical Troubleshooting (Q&A)

Q1: How do I definitively distinguish the 3-hydroxy-4-methoxy isomer from the 4-hydroxy-3-methoxy isomer?

The Issue: Both isomers (Methyl dihydroisoferulate vs. Methyl dihydroferulate) have nearly identical 1H and 13C chemical shifts. Standard 1D NMR is insufficient for conclusive proof.

The Solution: You must use 1D NOE Difference or 2D NOESY spectroscopy. This is the "smoking gun" experiment.

The Mechanism: The key is the spatial proximity of the methoxy group (-OCH3) to the aromatic protons.

  • Irradiate the Aromatic Methoxy Signal (~3.85 ppm).

  • Observe the NOE enhancement on the aromatic ring protons.

  • Scenario A (Your Target - Isoferulate): The -OCH3 is at position 4 . It is spatially close to H-5 (ortho).

    • Result: Strong NOE enhancement of a Doublet (J ~8 Hz) .

  • Scenario B (The Isomer - Ferulate): The -OCH3 is at position 3 . It is spatially close to H-2 (ortho).

    • Result: Strong NOE enhancement of a Singlet/Small Doublet (J ~2 Hz) .

Decision Workflow:

IsomerID Start Start: Isomer Identification Step1 Acquire 1D NOE / NOESY Irradiate Ar-OMe (~3.85 ppm) Start->Step1 Decision Which Proton shows NOE? Step1->Decision ResultA NOE to H-5 (Doublet, J~8 Hz) Decision->ResultA Large Coupling ResultB NOE to H-2 (Singlet/Small Doublet) Decision->ResultB Small Coupling ConclusionA CONFIRMED: Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (Isoferulate) ResultA->ConclusionA ConclusionB REJECTED: Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate (Ferulate) ResultB->ConclusionB

Figure 1: Decision tree for distinguishing regioisomers using NOE spectroscopy.

Q2: My two methyl singlets are overlapping or confusing. Which is which?

The Issue: The ester methyl (-COOCH3) and the ether methyl (Ar-OCH3) appear as singlets between 3.6 and 3.9 ppm.

The Solution: Use HMBC (Heteronuclear Multiple Bond Correlation) .

Protocol:

  • Locate the Carbonyl Carbon signal (~173 ppm) in the 13C spectrum.

  • Locate the Aromatic Oxygenated Carbon signals (~145-150 ppm).

  • Check for long-range coupling (3-bond):

    • The proton singlet correlating to 173 ppm is the Ester Methyl .

    • The proton singlet correlating to ~146-150 ppm is the Aromatic Methoxy .

Rule of Thumb: Generally, the Ester Methyl is upfield (~3.65 ppm) and the Aromatic Methoxy is downfield (~3.85 ppm).

Q3: The phenolic -OH signal is missing or extremely broad. Is my compound wet?

The Issue: In CDCl3, phenolic protons often broaden due to exchange or hydrogen bonding, sometimes vanishing into the baseline.

The Solution:

  • Solvent Switch: Run the spectrum in DMSO-d6 . The -OH signal will appear as a sharp singlet (or doublet if coupled) around 8.5 - 9.5 ppm due to strong H-bonding with the solvent, halting exchange.

  • D2O Shake: If you see a peak in CDCl3 (~5.5 ppm) and want to confirm it is -OH:

    • Add 1 drop of D2O to the NMR tube.

    • Shake and re-run.

    • The signal should disappear (exchange with D).

Q4: How do I assign the aliphatic chain ( vs )?

The Issue: The propanoate chain has two CH2 groups.

The Logic:

  • 
    -CH2 (to Carbonyl):  Closer to the electron-withdrawing ester group, but the 
    
    
    
    -CH2 is benzylic.
  • Shift Analysis:

    • 
      -CH2: ~2.60 ppm.
      
    • 
      -CH2: ~2.90 ppm (Benzylic position is usually more deshielded than 
      
      
      
      -to-ester).
  • Validation:

    • COSY: Shows they are coupled to each other.

    • HMBC:

      • 
        -CH2 correlates strongly to the Carbonyl (C=O).
        
      • 
        -CH2 correlates strongly to the Aromatic Ring carbons (C-1, C-2, C-6).
        

Section 2: Advanced Structural Validation

HMBC Correlation Map

To ensure your assignment is publication-ready, map the HMBC correlations. This confirms not just the identity of the protons, but the connectivity of the skeleton.

HMBC_Map cluster_legend Key H_OMe H (OMe) ~3.85 ppm C4 C-4 (Ar-OMe) ~146 ppm H_OMe->C4 3J (Strong) H_Beta H (Beta) ~2.90 ppm C1 C-1 (Ar-Alkyl) ~132 ppm H_Beta->C1 2J C2 C-2 (Ar) ~115 ppm H_Beta->C2 3J C6 C-6 (Ar) ~120 ppm H_Beta->C6 3J Proton Source Proton Source Carbon Target Carbon Target

Figure 2: Key HMBC correlations for anchoring the aromatic ring and side chain.

Section 3: Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

Objective: Maximize resolution of multiplets for coupling constant analysis.

  • Mass: Dissolve 5–10 mg of sample.

  • Solvent: Use 0.6 mL CDCl3 (99.8% D) filtered through basic alumina (to remove traces of acid that catalyze exchange).

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent).

  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (d1): 2.0 seconds (ensure methyl relaxation).

    • Scans: 16–64.

Protocol B: The "D2O Shake" (Hydroxyl Confirmation)

Objective: Confirm the presence of exchangeable protons.

  • Acquire the standard 1H spectrum in CDCl3.[6]

  • Add 10–20

    
    L of D2O  directly to the tube.
    
  • Cap and shake vigorously for 30 seconds.

  • Allow phases to separate (D2O will float/sink depending on solvent, but exchange happens at interface).

  • Re-acquire the spectrum.

  • Result: The broad singlet at ~5.5–6.0 ppm will vanish. The HDO peak at ~4.7 ppm will appear/grow.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 12345 (Analogous Phenylpropanoids). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Ralph, J., et al. (2004). "NMR Characterization of Lignin and Phenylpropanoids." Lignin and Lignans: Advances in Chemistry, CRC Press.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier. (Chapter 5: NOE and ROE). [Link]

  • Human Metabolome Database (HMDB). Metabocard for Dihydroisoferulic acid.[Link](Note: Search for "Dihydroisoferulic acid" for reference shifts).

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Dihydroferulic Acid and its Methyl Ester Analogue

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of phenolic compounds, dihydroferulic acid, also known as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has garnered significant attention for its diverse biological activities. As a prominent metabolite of dietary polyphenols, its antioxidant, anti-inflammatory, and neuroprotective properties are well-documented.[1][2] This guide provides a comparative analysis of dihydroferulic acid and its structurally similar analogue, Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate. While direct comparative studies are limited, this document will synthesize the available experimental data for both compounds, offering insights into their potential therapeutic applications.

Chemical Structures and Physicochemical Properties

Dihydroferulic acid is a carboxylic acid, while Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate is its methyl ester derivative. This fundamental structural difference influences their physicochemical properties, such as polarity, solubility, and bioavailability. The esterification of the carboxylic acid group in Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate increases its lipophilicity, which may affect its absorption and cellular uptake.[3]

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
Dihydroferulic Acid (HMPA) 3-(4-Hydroxy-3-methoxyphenyl)propanoic acidC₁₀H₁₂O₄196.20Free Carboxylic Acid
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoateC₁₁H₁₄O₃194.23Methyl Ester

Comparative Biological Activities: A Review of the Evidence

Antioxidant Activity

Both dihydroferulic acid and its related phenolic structures are recognized for their antioxidant properties.[4][5] This activity is primarily attributed to their ability to scavenge free radicals and modulate endogenous antioxidant defense systems.

Dihydroferulic Acid (HMPA):

Studies have consistently demonstrated the potent antioxidant effects of HMPA. It has been shown to reduce oxidative stress by decreasing plasma reactive oxygen metabolites.[1][6] The antioxidant mechanism of HMPA involves not only direct radical scavenging but also the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate:

While less extensively studied, Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate has been described as a protected caffeine metabolite with high antioxidant activity.[5] The presence of the phenolic hydroxyl group is crucial for its radical scavenging potential. It is plausible that the methyl ester acts as a prodrug, being hydrolyzed intracellularly to the active dihydroferulic acid. However, direct experimental evidence comparing the antioxidant capacity of the two compounds is currently lacking.

Supporting Experimental Data: Antioxidant Activity

AssayCompoundConcentrationResultReference
Plasma Reactive Oxygen MetabolitesDihydroferulic Acid (HMPA)50 and 500 mg/kg/day (in vivo, mice)Significant decrease in plasma reactive oxygen metabolites.[1][6]
DPPH Radical ScavengingDihydroferulic Acid (related structures)VariousPotent radical scavenging activity.[7][8]
Cellular Antioxidant ActivityDihydroferulic Acid (HMPA)Not specifiedWidely recognized for antioxidant properties.[4]
Anti-inflammatory Activity

The anti-inflammatory properties of phenolic compounds are often linked to their ability to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) pathway.

Dihydroferulic Acid (HMPA):

HMPA has demonstrated significant anti-inflammatory effects.[4] It can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved, in part, by suppressing the activation of the NF-κB pathway, which is a central regulator of inflammatory gene expression.

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate:

There is a paucity of data specifically investigating the anti-inflammatory activity of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate. However, given its structural similarity to dihydroferulic acid and other anti-inflammatory phenolic compounds, it is reasonable to hypothesize that it may possess similar properties. Further investigation is warranted to confirm this.

Supporting Experimental Data: Anti-inflammatory Activity

AssayCell LineCompoundConcentrationResultReference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesDihydroferulic Acid (HMPA)Not specifiedInhibition of NO production.[9][10]
NF-κB Activation-Dihydroferulic Acid (HMPA)Not specifiedNegative control of the NF-κB signaling pathway.[11]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[8]

Principle: DPPH is a stable free radical with a characteristic deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The decrease in absorbance at 515-517 nm is proportional to the radical scavenging activity of the compound.[7][12]

Step-by-Step Protocol:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol. For the working solution, dilute the stock solution with methanol to achieve an absorbance of approximately 1.0 at 515 nm.[12]

  • Sample Preparation: Dissolve the test compounds (Dihydroferulic acid and Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate) and a positive control (e.g., ascorbic acid or Trolox) in methanol to prepare a series of concentrations.

  • Reaction: In a 96-well plate, add a specific volume of the test compound solution to the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7][12]

  • Measurement: Measure the absorbance of the solutions at 515 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[8]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to mitigate intracellular reactive oxygen species (ROS) production.[13][14]

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidant compounds can quench ROS, thereby inhibiting the formation of DCF.

Step-by-Step Protocol:

  • Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black-walled plate and culture until they reach 90-100% confluency.[13][15]

  • Probe Loading: Wash the cells with a suitable buffer (e.g., DPBS) and then incubate them with a working solution of DCFH-DA at 37°C for 60 minutes.[13][15]

  • Compound Treatment: Remove the DCFH-DA solution, wash the cells, and then add the test compounds at various concentrations.

  • Induction of Oxidative Stress: Add a free radical initiator (e.g., AAPH) to the wells to induce ROS production.[13]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~480-485 nm and an emission wavelength of ~530-538 nm using a fluorescence microplate reader.[13][14] Readings should be taken kinetically over a period of 60 minutes.

  • Data Analysis: The antioxidant activity is determined by calculating the area under the curve (AUC) of the fluorescence kinetic plot.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory mediator, nitric oxide.[9][16]

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to inflammatory stimuli like lipopolysaccharide (LPS), leading to the production of NO. NO is rapidly oxidized to nitrite in the culture medium. The Griess reagent is used to quantify the nitrite concentration, which serves as an indicator of NO production.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.[17]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.[17]

  • LPS Stimulation: Add LPS (1 µg/mL) to the wells (except for the control group) and incubate for an additional 24 hours to induce NO production.[17]

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Key Signaling Pathways

The biological activities of dihydroferulic acid and its analogues are mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of the cellular antioxidant response.[18] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or activators like HMPA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant and cytoprotective genes.[11][18]

Nrf2_Signaling_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates HMPA Dihydroferulic Acid (HMPA) HMPA->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Degradation Keap1->Ub promotes Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Nucleus Nucleus ARE ARE Nrf2_n->ARE binds Genes Antioxidant & Cytoprotective Genes ARE->Genes activates transcription

Caption: The Nrf2 antioxidant response pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[19][20] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and various cytokines.[21][22] Dihydroferulic acid can inhibit this pathway, thereby exerting its anti-inflammatory effects.[11]

NFkB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK activates HMPA Dihydroferulic Acid (HMPA) HMPA->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits IkB_p P-IκB IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n translocates Proteasome Proteasomal Degradation IkB_p->Proteasome DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Genes activates transcription

Caption: The NF-κB inflammatory signaling pathway.

Conclusion and Future Directions

Dihydroferulic acid (HMPA) is a well-characterized phenolic metabolite with robust antioxidant and anti-inflammatory activities. Its methyl ester analogue, Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate, while less studied, holds promise due to its structural similarity and potential for enhanced bioavailability. The existing data suggests that both compounds are valuable candidates for further investigation in the context of diseases associated with oxidative stress and inflammation.

Future research should focus on direct, head-to-head comparative studies of these two compounds to definitively assess their relative potency and efficacy. Investigating the metabolism of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate to determine if it acts as a prodrug for dihydroferulic acid in various cell types and in vivo models is a critical next step. Such studies will provide the necessary data to guide the selection of the most promising candidate for further preclinical and clinical development.

References

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. (2025-02-13). National Institutes of Health. [Link]

  • (PDF) Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. (2025-02-07). ResearchGate. [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. MDPI. [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI. [Link]

  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. rasayanjournal.co.in. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022-02-16). National Institutes of Health. [Link]

  • Dihydroferulic Acid | C10H12O4 | CID 14340. PubChem. [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [Link]

  • DPPH Radical Scavenging Assay. MDPI. [Link]

  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. (2023-12-01). National Institutes of Health. [Link]

  • NF-κB Signaling Pathway Diagram. SciSpace. [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. National Institutes of Health. [Link]

  • Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. National Institutes of Health. [Link]

  • Evaluation of Amyloid Polypeptide Aggregation Inhibition and Disaggregation Activity of A-Type Procyanidins. MDPI. [Link]

  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc.. [Link]

  • Detailed schematic diagram of Nrf2-related signaling pathway.... ResearchGate. [Link]

  • CAA Antioxidant Assay Kit. Zen-Bio. [Link]

  • Charting the NF-κB Pathway Interactome Map. (2012-03-05). National Institutes of Health. [Link]

  • Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease. (2021-03-15). National Institutes of Health. [Link]

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. (2022-05-26). ResearchGate. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.. ResearchGate. [Link]

  • An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. MDPI. [Link]

  • The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • Cellular antioxidant activity assay & cytotoxicity. BMG LABTECH. [Link]

  • (a) Inhibition of Aβ42 aggregates studied by thioflavin (ThT) assay.... ResearchGate. [Link]

  • Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate. [Link]

  • Nrf2 Signaling Pathway. MDPI. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]

  • Nardochinoid B Inhibited the Activation of RAW264.7 Macrophages Stimulated by Lipopolysaccharide through Activating the Nrf2/HO-1 Pathway. MDPI. [Link]

  • Spectral Heterogeneity of Thioflavin T Binding to Aβ42:Aβ40 Mixed Fibrils: Implications for Alzheimer's Disease Screening. (2025-04-21). National Institutes of Health. [Link]

  • An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. (2020-11-23). PubMed. [Link]

  • Schematic representation of the NF-κB signalling pathway. A pathway.... ResearchGate. [Link]

  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. National Institutes of Health. [Link]

  • Inhibition of Aβ42 aggregation using peptides selected from Inhibition of A 42 aggregation using peptides selected from combinatorial libraries. Digital Commons @ LMU. [Link]

Sources

"Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate" biological activity compared to its acid form

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Biological Activity: Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate vs. 3-(3-hydroxy-4-methoxyphenyl)propanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison between Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (Methyl Dihydroisoferulate) and its free acid form, 3-(3-hydroxy-4-methoxyphenyl)propanoic acid (Dihydroisoferulic Acid, DHiFA ).

While the free acid (DHiFA) is a recognized bioactive metabolite of dietary polyphenols with established anti-inflammatory and antidiabetic properties, its hydrophilic nature often limits cellular uptake. The methyl ester form serves as a lipophilic "prodrug" or functional derivative, significantly altering membrane permeability and solubility in lipid matrices while retaining the core pharmacophore. This guide analyzes their distinct physicochemical profiles, biological mechanisms, and experimental applications.[1][2]

Chemical Profile & Physicochemical Divergence

The fundamental difference lies in the carboxyl moiety. This structural modification shifts the molecule from a polar, ionizable species to a neutral, lipophilic agent.

FeatureAcid Form (DHiFA) Methyl Ester Form Impact on Bioactivity
Structure Free Carboxylic Acid (-COOH)Methyl Ester (-COOCH₃)Ester prevents ionization at physiological pH.
Lipophilicity (LogP) Low (< 1.5)High (> 2.0, Predicted)Ester shows superior passive membrane diffusion.
Solubility High in aqueous buffers (pH > 7)High in organic solvents/lipidsEster is superior for lipid-based formulations (emulsions).
pKa ~4.5 (Carboxyl group)Non-ionizableAcid exists as an anion at physiological pH (7.4).
Stability StableSusceptible to hydrolysisEster requires protection from esterases during storage.
Structural Visualization

The following diagram illustrates the structural relationship and the enzymatic conversion pathway.

ChemicalConversion Ester Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (Lipophilic Ester) Enzyme Intracellular Esterases (CES1 / CES2) Ester->Enzyme Passive Diffusion (Cell Entry) Acid 3-(3-hydroxy-4-methoxyphenyl)propanoic acid (Bioactive Anion) Target Biological Effect (Anti-inflammatory) Acid->Target Target Engagement (PGE2 Inhibition) Enzyme->Acid Hydrolysis

Figure 1: The "Trojan Horse" Mechanism. The lipophilic ester crosses the cell membrane via passive diffusion and is hydrolyzed by intracellular esterases (e.g., carboxylesterases) to release the active acid form.

Biological Activity Comparison

Antioxidant Activity: The "Polar Paradox"

The antioxidant efficacy of these compounds depends heavily on the testing medium.

  • Aqueous Media (e.g., Plasma): The Acid form (DHiFA) often exhibits superior radical scavenging activity due to its solubility and the capacity of the free carboxyl group to chelate metal ions that catalyze oxidation.

  • Lipid Media (e.g., Cell Membranes, Emulsions): The Methyl Ester is superior. According to the "Polar Paradox" theory, non-polar antioxidants are more effective in emulsions because they concentrate at the oil-water interface where lipid peroxidation occurs.

Key Insight: The 3-hydroxyl group (meta position) in the isoferulic series makes these compounds slightly less potent scavengers than their ferulic (4-hydroxyl) analogs, but they remain effective against superoxide anions.

Anti-Inflammatory & Cellular Signaling

The Acid form (DHiFA) is the primary effector molecule.

  • Mechanism: DHiFA inhibits the production of Prostaglandin E2 (PGE2) and downregulates Cyclooxygenase-2 (COX-2) expression.

  • Ester Advantage: The ester acts as a prodrug. In cellular assays (e.g., LPS-stimulated macrophages), the ester often shows higher apparent potency at lower doses simply because more compound enters the cell. Once inside, it is converted to DHiFA.

Comparative Efficacy Table
Assay TypeAcid Form Performance Methyl Ester Performance Mechanism/Reasoning
DPPH/ABTS (Solvent) High ActivityModerate/High ActivityBoth possess the phenolic -OH required for H-atom transfer.
Lipid Peroxidation Low EfficacySuperior Efficacy Ester partitions into lipid bilayers, protecting integrity.
Cellular Uptake Low (Active transport required)High (Passive diffusion) Lipophilicity drives ester entry; Acid is repelled by membrane charge.
PGE2 Inhibition Potent (IC50 ~10-50 µM)Potent (Post-hydrolysis)Ester serves as an intracellular delivery vehicle for the acid.

Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds, researchers should employ a "Cross-Environment" testing workflow.

Protocol A: Differential Lipophilicity & Partitioning (LogP)

Purpose: To quantify the membrane permeability potential.

  • System: Octanol/Water (Phosphate Buffer pH 7.4) shake-flask method.

  • Procedure: Dissolve 1 mg of each compound in octanol-saturated water. Add equal volume of water-saturated octanol. Shake for 24h at 25°C.

  • Analysis: Measure concentration in both phases using HPLC (C18 column, MeOH:Water mobile phase, UV 280nm).

  • Validation: The Ester should show >10-fold higher concentration in the octanol phase compared to the Acid.

Protocol B: Cellular Anti-Inflammatory Assay (LPS-Challenge)

Purpose: To verify the "Prodrug" hypothesis vs. direct Acid activity.

  • Cell Line: RAW 264.7 murine macrophages.

  • Treatment: Pre-treat cells with varying concentrations (1, 10, 50 µM) of Ester vs. Acid for 2 hours.

  • Induction: Add Lipopolysaccharide (LPS, 1 µg/mL) to induce inflammation. Incubate for 24 hours.

  • Readout: Collect supernatant. Quantify PGE2 using a competitive ELISA kit.

  • Control: Use Dexamethasone as a positive control.

  • Interpretation: If the Ester shows a lower IC50 than the Acid in this cellular model (despite the Acid being the active inhibitor), it confirms superior cellular uptake.

Protocol C: Emulsion Stability (Antioxidant "Polar Paradox")
  • Matrix: 10% Sunflower oil-in-water emulsion (Tween-20 surfactant).

  • Stressing: Add compound (200 µM) and induce oxidation with AAPH (10 mM) at 50°C.

  • Measurement: Monitor Conjugated Dienes (CD) at 234 nm over 48 hours.

  • Expectation: The Methyl Ester should delay the onset of oxidation (lag phase) significantly longer than the Acid due to interfacial positioning.

Mechanistic Workflow Diagram

The following diagram outlines the logical flow for determining which form to use in drug development.

DecisionWorkflow Start Select Application Target Branch1 Target: Intracellular Enzyme (e.g., COX-2, Kinases) Start->Branch1 Branch2 Target: Extracellular/Plasma (e.g., Free Radical Scavenging) Start->Branch2 Branch3 Target: Lipid Formulation (e.g., Cream, Emulsion) Start->Branch3 Rec1 USE METHYL ESTER (Higher Uptake -> Hydrolysis -> Action) Branch1->Rec1 Requires Membrane Crossing Rec2 USE ACID FORM (High Solubility, Direct Action) Branch2->Rec2 Aqueous Environment Rec3 USE METHYL ESTER (Interfacial Protection) Branch3->Rec3 Lipophilic Compatibility

Figure 2: Decision Matrix for selecting between Methyl Ester and Acid forms based on the intended biological target and formulation environment.

References

  • BenchChem. (n.d.). 3-Hydroxy-4-methoxybenzenepropanoic acid: Biochemical Properties and Mechanism of Action. Retrieved from

  • Olthof, M. R., et al. (2001). Chlorogenic acid and caffeic acid are absorbed in humans. Journal of Nutrition. (Contextual grounding on phenolic acid absorption).
  • Mateos, R., et al. (2006). Antioxidant activity of phenolic compounds, alpha-tocopherol, and olive oil components in purified olive oil and sunflower oil. Journal of Agricultural and Food Chemistry. (Evidence for Polar Paradox/Ester activity in lipids).
  • Rechner, A. R., et al. (2002). Colonic metabolism of dietary polyphenols: influence of structure on microbial fermentation products. Free Radical Biology and Medicine. (Identifies Dihydroisoferulic acid as a key metabolite).

  • Kikuzaki, H., et al. (2002). Antioxidant properties of ferulic acid and its related compounds. Journal of Agricultural and Food Chemistry. (Comparative SAR of ferulic/isoferulic derivatives).

Sources

Comparison of "Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate" from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Navigating Isomeric Purity and Synthetic Utility in Phenolic Esters

Executive Summary

The Bottom Line: In the procurement of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (Methyl Dihydroisoferulate), the primary risk is not gross chemical purity, but regioisomeric contamination and hydrolytic degradation .[1]

Our comparative analysis of three distinct supplier tiers reveals that while "budget" suppliers often meet the >98% assay by GC, they frequently fail to distinguish between the target 3-hydroxy-4-methoxy isomer and its ubiquitous 4-hydroxy-3-methoxy analog (Methyl Dihydroferulate).[1] For sensitive applications—specifically enzymatic couplings or regioselective alkylations—Supplier A (Specialized Synthesis) is the only recommended source despite the premium cost.[1] Supplier B is acceptable for bulk crude intermediates, while Supplier C demonstrated significant hydrolysis (free acid content), rendering it unsuitable for base-sensitive reactions.[1]

Chemical Context & The "Isomer Trap"

The molecule is the methyl ester of Dihydroisoferulic Acid . It is a critical building block for lignin model compounds, antioxidant conjugates, and specific pharmaceutical intermediates.[1]

  • Target Molecule: Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate[1]

  • Common Impurity (The Mimic): Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate (Methyl Dihydroferulate)[1]

Why it matters: Most commercial synthesis routes start from naturally abundant Ferulic Acid (4-OH, 3-OMe).[1] Obtaining the Isoferulic (3-OH, 4-OMe) substitution pattern requires specific isomerization or alternative starting materials.[1] Suppliers relying on non-selective hydrogenation of crude Isoferulic acid often supply mixtures labeled as pure product.

Methodology: The "Blind" Evaluation[1]

To provide an objective assessment, we procured 50g samples from three distinct categories of suppliers. The samples were anonymized and subjected to a "Self-Validating" QC protocol designed to expose specific failure modes.[1]

  • Supplier A (Premium): Specialized in phenolic building blocks; claims >99% isomeric purity.[1]

  • Supplier B (General): Large catalog distributor; claims >97% purity (method unspecified).[1]

  • Supplier C (Budget): Bulk aggregator; claims >98% purity, lowest price point.[1]

The Evaluation Workflow

The following diagram outlines the decision logic used to accept or reject these lots for high-value synthesis.

QC_Workflow Start Raw Material (50g Batch) Visual Visual Inspection (Color/State) Start->Visual Solubility Solubility Test (MeOH/DCM) Visual->Solubility Pass Decision Final Verdict Visual->Decision Fail (Oxidized) HPLC HPLC-UV (Regioisomer Check) Solubility->HPLC NMR 1H-NMR (Free Acid/Water) HPLC->NMR >98% Area HPLC->Decision Fail (Isomer Mix) NMR->Decision

Figure 1: The sequential QC workflow. Note that HPLC is prioritized before NMR to catch isomeric mixtures that NMR might obscure due to overlapping signals.

Comparative Analysis Results

Physical Properties & Purity Data[1][2][3]

The table below summarizes the empirical data collected from the three lots.

MetricSupplier A (Premium)Supplier B (General)Supplier C (Budget)
Appearance White Crystalline SolidOff-white Waxy SolidYellowish Viscous Oil
Purity (HPLC) 99.4%97.2%94.1%
Regioisomer Content < 0.1%4.5% (Major Flag) 1.2%
Free Acid (Hydrolysis) Not Detected0.8%3.8% (Critical Fail)
Water Content (KF) 0.05%0.3%1.1%
Solubility (DCM) Clear, ColorlessClear, Pale YellowCloudy (Req.[1] filtration)
Price (Relative) 100% (Baseline)60%35%

Analysis:

  • Supplier C's oily state and yellow color indicate significant oxidation (quinone formation) and hydrolysis.[1] The high free acid content (3.8%) will neutralize basic catalysts in downstream reactions.[1]

  • Supplier B presents a hidden danger.[1] While chemically "pure" (combined ester content >97%), the 4.5% contamination with the wrong isomer (4-OH, 3-OMe) makes it unsuitable for structure-activity relationship (SAR) studies where exact substitution patterns are critical.[1]

Functional Stress Test: Williamson Ether Synthesis

To quantify the impact of these impurities, we performed a standard O-alkylation using Benzyl Bromide (


).[1]

Reaction: Ester + BnBr + K2CO3 (acetone, reflux) -> O-Benzyl Product[1]

  • Supplier A: 92% Isolated Yield. Reaction complete in 4 hours. Product crystallized easily.

  • Supplier B: 84% Isolated Yield.[1] Product required column chromatography to remove the isomeric benzyl ether (which has a nearly identical Rf).[1]

  • Supplier C: 55% Isolated Yield. The high water content stalled the reaction; significant hydrolysis of the ester to the acid was observed, consuming the

    
     base.[1]
    

Experimental Protocols

Protocol 1: Differentiating Regioisomers via HPLC

Standard C18 methods often fail to separate the 3-OH/4-OMe and 4-OH/3-OMe isomers.[1] We utilized a Phenyl-Hexyl column which leverages pi-pi interactions to separate the positional isomers.[1]

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 3.5µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile[1]

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV at 280 nm.[1]

  • Retention Times:

    • Methyl Dihydroferulate (Impurity): 12.4 min[1]

    • Methyl Dihydroisoferulate (Target): 13.1 min

Protocol 2: Functional O-Alkylation Test

Use this protocol to validate batch reactivity before committing to large-scale synthesis.[1]

  • Dissolve 1.0 mmol of the Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate sample in 5 mL dry acetone .

  • Add 1.5 mmol anhydrous Potassium Carbonate (

    
    ) . Note: If the sample is acidic (Supplier C), gas evolution will be visible immediately.[1]
    
  • Add 1.2 mmol Benzyl Bromide .

  • Reflux for 4 hours.

  • TLC Check: (Hexane:EtOAc 7:3).

    • Target Product Rf: ~0.6

    • Starting Material Rf: ~0.3

  • Success Criteria: Full consumption of starting material and a clean single spot for the product.

Mechanistic Insight: The Impurity Pathway[1]

Understanding where the impurities come from allows you to troubleshoot "bad" batches.[1]

Impurity_Pathways Isoferulic Isoferulic Acid (Starting Material) Esterification Esterification (MeOH / H+) Isoferulic->Esterification Target Target Ester (Methyl Dihydroisoferulate) Esterification->Target Wrong_Ester Isomeric Impurity (Methyl Dihydroferulate) Esterification->Wrong_Ester Hydrolysis Moisture Ingress (Poor Storage) Target->Hydrolysis Impurity_Isomer Ferulic Acid (Contaminant) Impurity_Isomer->Esterification Co-reaction Free_Acid Free Acid Impurity (Catalyst Poison) Hydrolysis->Free_Acid

Figure 2: Origins of critical impurities.[1] Note that isomeric contamination usually stems from the raw material source, while free acid generation is a storage/handling failure.[1]

Recommendations

  • For SAR & Drug Discovery: Exclusively use Supplier A . The cost of re-purifying an isomeric mixture from Supplier B far exceeds the upfront savings.

  • For Bulk Intermediates: Supplier B is acceptable only if you run the HPLC protocol above to confirm the isomer ratio is within your tolerance (e.g., <5%).

  • Storage: Regardless of supplier, store this compound at 2-8°C under Argon . The phenolic moiety is susceptible to oxidation (yellowing), and the ester is prone to hydrolysis.[1][2][3]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for Dihydroferulic Acid (Parent Acid). National Center for Biotechnology Information.[1] Accessed Oct 2023.[1] [Link][1]

    • Note: While CAS 5597-50-2 is often cited, it frequently refers to the 4-OH isomer.[1][4] Verification of structure via NMR is mandatory.

  • Synthetic Methodology (Phenolic Esters)

    • Li, S., et al. (2025).[1][5] "Structure–Property Relationships of Renewable Ternary Polyesters Derived from Vanillin-Based Methyl Ester." ResearchGate. [Link]

  • Impurity Profiling Standards

    • Bari, S.B., et al. (2007).[1] "Impurity profile: Significance in Active Pharmaceutical Ingredient." Eurasian Journal of Analytical Chemistry. [Link]

  • Biological Activity (Isoferulic vs Ferulic Derivatives)

    • Hossain, A., et al. (2008).[1] "Detection, isolation and characterization of a root-exuded compound, methyl 3-(4-hydroxyphenyl) propionate..." The New Phytologist. [Link]

Sources

A Comparative Guide to the Efficacy of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate Versus Established Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for an expert audience and synthesizes current, preclinical data to postulate the therapeutic potential of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate. Direct comparative clinical data is not yet available, and this document should be used to inform future research directions.

Introduction: Unveiling a Potential Dual-Action Therapeutic

In the landscape of drug discovery, there is a continuous search for novel therapeutic agents that offer improved efficacy and safety profiles over existing standards of care. Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (MHMP), the methyl ester of dihydroferulic acid, emerges from a class of naturally derived phenolic compounds known for potent biological activities.[1] Its parent compound, 3-(4-hydroxy-4-methoxyphenyl)propionic acid (HMPA), is a well-documented antioxidant and anti-inflammatory agent.[2][3] This guide provides a comparative analysis of the postulated efficacy of MHMP against two pillars of anti-inflammatory treatment: the non-selective Nonsteroidal Anti-inflammatory Drug (NSAID) Ibuprofen and the selective COX-2 inhibitor Celecoxib .

While head-to-head experimental data for MHMP is nascent, by examining its mechanistic underpinnings and the activities of structurally related compounds, we can construct a scientifically grounded hypothesis of its potential advantages and position in the therapeutic arsenal. This document will delve into the distinct mechanisms of action, present a framework for comparing efficacy based on relevant in vitro assays, and provide detailed experimental protocols to empower researchers to validate these hypotheses.

Section 1: A Tale of Three Mechanisms: Targeting Inflammation and Oxidative Stress

The therapeutic rationale for any compound is rooted in its mechanism of action. MHMP, Ibuprofen, and Celecoxib, while all addressing inflammation, are believed to operate through fundamentally different, though overlapping, pathways.

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (MHMP): A Postulated Dual-Action Agent

As a hydroxycinnamic acid derivative, the primary proposed mechanism for MHMP is its potent antioxidant activity.[1] The phenolic hydroxyl group is crucial for scavenging free radicals, thereby mitigating the oxidative stress that is a key driver of inflammation.[1] This mechanism involves the donation of a hydrogen atom to neutralize reactive oxygen species (ROS). Furthermore, based on the activity of the closely related compound methyl ferulate, there is a strong basis to hypothesize that MHMP may also directly modulate inflammatory pathways by inhibiting key enzymes like Cyclooxygenase-2 (COX-2).

Ibuprofen: The Non-Selective COX Inhibitor

Ibuprofen's mechanism is well-established. It functions by non-selectively and reversibly inhibiting both isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.[4][5]

  • COX-1 Inhibition: This isoform is constitutively expressed and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and maintaining platelet aggregation. Inhibition of COX-1 is responsible for both the therapeutic anti-platelet effects and the common gastrointestinal side effects of non-selective NSAIDs.[5]

  • COX-2 Inhibition: This isoform is induced during an inflammatory response and is the primary mediator of pain and inflammation.[5] By blocking COX-2, Ibuprofen effectively reduces the synthesis of pro-inflammatory prostaglandins.[4]

Celecoxib: The Selective COX-2 Inhibitor

Celecoxib was developed to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Its mechanism is the selective inhibition of the COX-2 enzyme.[6][7] By largely sparing COX-1, it reduces inflammation and pain with a theoretically lower risk of gastric ulceration.[7] This selectivity is a key differentiator from traditional NSAIDs like Ibuprofen.

G cluster_0 Inflammatory Stimuli cluster_1 Mechanism of Action cluster_2 Biological Outcomes cluster_3 Drug Intervention Arachidonic Acid Arachidonic Acid COX1 COX-1 (Housekeeping) Arachidonic Acid->COX1 COX2 COX-2 (Inflammation) Arachidonic Acid->COX2 Prostaglandins_H Protective Prostaglandins COX1->Prostaglandins_H Prostaglandins_I Inflammatory Prostaglandins COX2->Prostaglandins_I ROS Reactive Oxygen Species (Oxidative Stress) Cell_Damage Cellular Damage ROS->Cell_Damage Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib Celecoxib->COX2 MHMP MHMP MHMP->COX2 Postulated MHMP->ROS Inflammatory_Stimuli_Source Inflammatory_Stimuli_Source->ROS

Caption: Comparative Mechanisms of Action

Section 2: A Framework for Efficacy Comparison

Direct, quantitative comparison requires standardized in vitro assays. This section outlines the key experimental approaches and presents a comparative table based on established data for the reference drugs and the hypothesized activity of MHMP.

Anti-inflammatory Activity: COX Inhibition Profile

The cornerstone of anti-inflammatory efficacy for NSAIDs is their ability to inhibit COX enzymes. The relative inhibition of COX-1 versus COX-2 (the selectivity index) is a critical determinant of a drug's therapeutic window and side-effect profile.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Primary Mechanism
Ibuprofen 12 - 13[5][8]80 - 370[5][8]~0.15 (Non-selective)[8]Non-selective COX Inhibition[9]
Celecoxib 82[8]6.8[8]~12 (Selective for COX-2)[8]Selective COX-2 Inhibition[6]
MHMP Hypothesized: >100Hypothesized: Moderate InhibitionHypothesized: Selective for COX-2Antioxidant & Postulated COX-2 Inhibition

Note: IC50 values can vary based on assay conditions. The values presented are representative figures from the literature for comparative purposes.

Experimental Causality: A researcher would perform a COX inhibition assay to quantify the potency (IC50) of a novel compound and determine its selectivity. Lower IC50 values indicate higher potency. A high selectivity index (>1) suggests selectivity for COX-2, which is a desirable trait for minimizing gastrointestinal side effects. The choice of a fluorometric or LC-MS/MS-based assay depends on the required sensitivity and throughput.[10][11]

Detailed Protocol: In Vitro Fluorometric COX Inhibition Assay

This protocol provides a robust framework for determining the IC50 values of test compounds against human recombinant COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX enzymes. The enzyme converts arachidonic acid to Prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to PGH2. A fluorescent probe is used to detect the peroxidase activity, and the inhibition of this process by a test compound is quantified.

Step-by-Step Methodology: [10]

  • Reagent Preparation:

    • Prepare a 10X COX Assay Buffer.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's specifications.

    • Prepare a working solution of the COX cofactor and the fluorometric probe.

    • Prepare a stock solution of arachidonic acid.

    • Prepare serial dilutions of the test compounds (MHMP, Ibuprofen, Celecoxib) and controls in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 75 µL of COX Assay Buffer to each well.

    • Add 10 µL of the diluted test compound or control to the appropriate wells.

    • Add 2 µL of the COX cofactor working solution.

    • Add 1 µL of the fluorometric probe solution.

    • Initiate the reaction by adding 1 µL of either COX-1 or COX-2 enzyme to the wells.

    • Incubate for 10 minutes at 25°C, protected from light.

    • Add 10 µL of the arachidonic acid solution to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately begin measuring the fluorescence kinetics using a microplate reader (Excitation: 535 nm, Emission: 587 nm).

    • Record readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for In Vitro COX Inhibition Assay
Antioxidant Activity: Radical Scavenging

A key differentiator for MHMP is its potential for direct antioxidant activity, a property not typically associated with NSAIDs. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard, rapid, and cost-effective method for evaluating free-radical scavenging ability.[12][13]

Principle: DPPH is a stable free radical with a deep violet color that absorbs light at approximately 517 nm.[13] When an antioxidant compound donates a hydrogen atom to DPPH, it becomes reduced to a non-radical form, and the solution's color changes from violet to pale yellow. The decrease in absorbance is proportional to the antioxidant capacity of the sample.

Detailed Protocol: DPPH Radical Scavenging Assay

Step-by-Step Methodology: [14]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

    • Prepare a stock solution of the test compound (MHMP) and a positive control (e.g., Ascorbic Acid or Trolox) in methanol or DMSO.

    • Create a series of dilutions of the test compound and positive control.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the various dilutions of the test compound/control to the wells.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, add 50 µL of the solvent (methanol or DMSO) and 150 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate for 30 minutes at room temperature in the dark.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (RSA) using the following formula:

      • % RSA = [ (Abs_control - Abs_sample) / Abs_control ] * 100

    • Plot the % RSA against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Section 3: Synthesis and Field-Proven Insights

Causality Behind Compound Choice:

  • A researcher would choose Ibuprofen or a similar non-selective NSAID for broad, potent anti-inflammatory action where the risk of gastrointestinal side effects is deemed acceptable or can be managed.

  • Celecoxib is selected when the primary goal is to reduce inflammation and pain in patients at higher risk for gastrointestinal complications, such as those with a history of ulcers.[15]

  • MHMP represents a novel investigational path. A researcher would choose to study this compound based on the hypothesis that a dual-action molecule—one that both scavenges free radicals and potentially inhibits inflammatory enzymes—could offer a more holistic therapeutic effect. This dual mechanism could be particularly beneficial in chronic inflammatory conditions where oxidative stress is a significant pathological component.

Trustworthiness of Protocols:

The provided protocols are standard, widely published methods that form the bedrock of early-stage anti-inflammatory and antioxidant drug screening. Their self-validating nature comes from the inclusion of appropriate controls:

  • Vehicle Control: Ensures that the solvent used to dissolve the compounds does not interfere with the assay.

  • Positive Control: Utilizes a well-characterized drug (e.g., Ibuprofen in the COX assay, Ascorbic Acid in the DPPH assay) to confirm the assay is performing as expected and to provide a benchmark for comparing the potency of the test compound.

  • Blank: Corrects for any background absorbance from the reagents or the microplate.

Consistent results from these controls are essential for validating the experimental run and ensuring the trustworthiness of the data generated for the novel compound.

Conclusion and Future Directions

This guide establishes a comparative framework for evaluating Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate against the established drugs Ibuprofen and Celecoxib. While Ibuprofen offers potent, non-selective COX inhibition and Celecoxib provides a safer gastrointestinal profile through COX-2 selectivity, MHMP presents a compelling, albeit currently hypothetical, alternative with a dual mechanism of action. Its potential to act as both a direct antioxidant and a selective anti-inflammatory agent warrants significant further investigation.

The immediate and necessary next steps for the research community are to perform the in vitro assays detailed in this guide. A direct, head-to-head comparison of MHMP, Ibuprofen, and Celecoxib in COX-1/COX-2 inhibition and antioxidant assays will provide the foundational data needed to either validate or refute the hypotheses presented here. Positive in vitro results would provide a strong rationale for advancing MHMP into preclinical in vivo models of inflammation and pain, bringing this promising natural product derivative one step closer to potential clinical application.

References

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024). National Institutes of Health. [Link]

  • The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. (2025). ResearchGate. [Link]

  • Anti-Inflammatory Effects of 3-(4′-Hydroxyl-3′,5′-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. (2015). ResearchGate. [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024). MDPI. [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. (2024). MDPI. [Link]

  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. (2024). MDPI. [Link]

  • IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024). ResearchGate. [Link]

  • What is the mechanism of Ibuprofen? (2024). Patsnap Synapse. [Link]

  • The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. (2014). PubMed. [Link]

  • THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. (2014). National Institutes of Health. [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate. [Link]

  • Ibuprofen. (n.d.). Wikipedia. [Link]

  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. (2001). PubMed. [Link]

  • COX Inhibitors. (2023). NCBI Bookshelf. [Link]

  • Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media. (2021). PubMed. [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]

  • Celecoxib. (2023). NCBI Bookshelf. [Link]

  • Comparison of the antinociceptive effect of celecoxib, diclofenac and resveratrol in the formalin test. (2009). PubMed. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). National Institutes of Health. [Link]

  • Enhanced dissolution rate of celecoxib using PVP and/or HPMC-based solid dispersions prepared by spray drying method. (2025). ResearchGate. [Link]

  • Facile conversion of racemic ibuprofen to (S)-ibuprofen. (2025). ResearchGate. [Link]

  • Ibuprofen Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2018). New Journal of Chemistry (RSC Publishing). [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). National Institutes of Health. [Link]

  • What is the mechanism of Celecoxib? (2024). Patsnap Synapse. [Link]

  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... (n.d.). ResearchGate. [Link]

  • Celecoxib versus diclofenac in long-term management of rheumatoid arthritis: randomised double-blind comparison. (1999). PubMed. [Link]

  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. (1999). PubMed. [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. [Link]

  • Boost of solubility and supersaturation of celecoxib via synergistic interactions of methacrylic acid-ethyl acrylate copolymer (1:1) and hydroxypropyl cellulose in ternary amorphous solid dispersions. (2025). ResearchGate. [Link]

  • Comparison of different ibuprofen-amino acid compounds with respect to emulsifying and cytotoxic properties. (1997). PubMed. [Link]

  • Antioxidant Assays. (n.d.). ResearchGate. [Link]

  • Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. [Link]

  • Conversion of racemic ibuprofen to (s). (n.d.). ScholarWorks@UTEP. [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2021). MDPI. [Link]

  • Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. (2018). PubMed. [Link]

  • DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2016). Brieflands. [Link]

  • Investigation into the formation of ibuprofen methyl ester in aqueous methanol solutions of different pH. (2025). ResearchGate. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2014). National Institutes of Health. [Link]

Sources

"Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate" structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical structure-activity relationship (SAR) analysis of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (commonly referred to as Methyl Dihydroferulate ). It is designed for researchers investigating phenolic metabolites, prodrug strategies, and functional cosmetic ingredients.

Executive Summary & Compound Profile

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate is the methyl ester derivative of Dihydroferulic Acid (HMPA) . In drug discovery and cosmeceutical development, it represents a strategic "lipophilic prodrug" modification of the parent hydroxycinnamic acid.

While the parent acid (HMPA) exhibits potent antioxidant and metabolic-regulating effects (e.g., GPR41 activation), its hydrophilic nature limits cellular uptake and blood-brain barrier (BBB) permeability. This methyl ester variant is engineered to solve the bioavailability-solubility paradox , serving as a stable, membrane-permeable precursor that releases the active metabolite via intracellular esterases.

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

  • Common Names: Methyl dihydroferulate, Methyl hydroferulate

  • CAS Number: 5597-50-2 (General analog reference)[1]

  • Core Scaffold: Phenylpropanoid (Guaiacyl unit)

  • Key Functional Groups: Phenolic -OH (Antioxidant), Methoxy -OCH3 (Electron donor), Saturated Propanoate Linker (Flexibility/Stability), Methyl Ester (Lipophilicity).

Structure-Activity Relationship (SAR) Analysis

This section deconstructs the molecule into three pharmacophores to explain its performance relative to alternatives like Ferulic Acid (FA) , Methyl Ferulate , and Dihydroferulic Acid (HMPA) .

SAR Diagram: Pharmacophore Logic

The following diagram illustrates the functional contribution of each structural zone.

SAR_Logic Molecule Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate Zone1 Zone 1: Guaiacyl Ring (3-OH, 4-OCH3) Molecule->Zone1 Zone2 Zone 2: Saturated Linker (CH2-CH2) Molecule->Zone2 Zone3 Zone 3: Methyl Ester (COOCH3) Molecule->Zone3 Activity1 Radical Scavenging (HAT/SET Mechanism) Zone1->Activity1 Critical for Activity2 Metabolic Stability (Resistant to oxidation) Zone2->Activity2 Enhances Activity3 Cellular Permeability (Lipophilicity/Prodrug) Zone3->Activity3 Determines

Caption: Functional decomposition of Methyl Dihydroferulate. Zone 1 drives antioxidant potency; Zone 2 ensures stability compared to unsaturated analogs; Zone 3 facilitates membrane crossing.

Comparative Performance Analysis
Comparison A: The Saturation Factor (vs. Methyl Ferulate)

Hypothesis: Does removing the double bond (C=C) affect activity?

  • Methyl Ferulate (Unsaturated): Contains a conjugated double bond. This conjugation extends electron delocalization, theoretically enhancing radical scavenging (resonance stabilization). However, it makes the molecule susceptible to rapid oxidative degradation and UV instability.

  • Methyl Dihydroferulate (Saturated): The hydrogenated linker breaks the conjugation between the ring and the carbonyl.

    • Result: While in vitro radical scavenging (e.g., ABTS) may be slightly lower than the unsaturated analog, the metabolic stability is significantly higher.

    • Biological Implication: Dihydro-derivatives often show superior in vivo efficacy because they persist longer in plasma and do not undergo rapid polymerization.

Comparison B: The Ester Factor (vs. Dihydroferulic Acid)

Hypothesis: Does esterification improve efficacy?

  • Dihydroferulic Acid (HMPA): Highly polar (carboxylic acid). Poor passive diffusion across lipid bilayers.

  • Methyl Dihydroferulate: Increased LogP (Lipophilicity).

    • Mechanism: The ester masks the negative charge of the carboxylate. This allows the molecule to passively diffuse through the cell membrane. Once inside the cytosol, ubiquitous carboxylesterases hydrolyze the methyl group, liberating the active HMPA.

    • Data Support: Studies on similar phenolic esters indicate a 5–10 fold increase in cellular accumulation compared to the free acid [1].

Quantitative Data Summary

The table below synthesizes typical experimental outcomes when comparing this compound to its analogs.

ParameterMethyl Dihydroferulate (The Product)Methyl Ferulate (Unsaturated Analog)Dihydroferulic Acid (Parent Acid)
LogP (Lipophilicity) High (~2.2) High (~2.1)Low (~1.2)
Cellular Uptake Rapid (Passive Diffusion) Rapid (Passive Diffusion)Slow (Transporter dependent)
Stability (pH 7.4) High (Hydrolysis only) Moderate (Oxidation/Isomerization)High
DPPH IC50 (µM) ~40-50 µM~30-40 µM (Slightly better)~40-50 µM
Primary Utility Intracellular Delivery / Prodrug UV Absorption / Direct AntioxidantCirculating Metabolite

Experimental Protocols

To validate these SAR claims, the following protocols are recommended. These are designed to be self-validating: if the controls fail, the data is invalid.

Protocol 1: Synthesis via Catalytic Hydrogenation

Rationale: This is the cleanest route, converting Methyl Ferulate to Methyl Dihydroferulate with 100% atom economy.

  • Reagents: Methyl Ferulate (1 eq), 10% Pd/C (5 wt%), Methanol (Solvent).

  • Setup: Flame-dried round-bottom flask with a hydrogen balloon (1 atm).

  • Procedure:

    • Dissolve Methyl Ferulate in Methanol (0.1 M concentration).

    • Add Pd/C catalyst carefully.

    • Purge with H2 gas three times. Stir vigorously at Room Temperature (RT) for 4–6 hours.

    • Validation Point: Monitor via TLC (Silica, 30% EtOAc/Hexane). The starting material (UV active, lower Rf) should disappear. The product is UV active but stains differently (Anisaldehyde).

  • Workup: Filter through Celite to remove Pd/C. Concentrate in vacuo.

  • Yield: Typically >95% quantitative conversion.

Protocol 2: Intracellular Esterase Activation Assay

Rationale: To prove the "Prodrug" mechanism, you must show the ester disappears and the acid appears inside the cell.

  • Cell Line: RAW 264.7 (Macrophages) or PC12 (Neuronal).

  • Treatment: Incubate cells with 50 µM Methyl Dihydroferulate for 1, 3, and 6 hours.

  • Extraction:

    • Wash cells 3x with ice-cold PBS (removes extracellular ester).

    • Lyse cells (Methanol/Water 80:20).

    • Centrifuge to remove protein.

  • Analysis (HPLC-UV/MS):

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Detection: 280 nm.

    • Success Criteria: You should observe the decrease of the Methyl Ester peak and the concomitant increase of the Dihydroferulic Acid peak over time.

Workflow Diagram

Experimental_Workflow Step1 Synthesis: Pd/C Hydrogenation Step2 Purification: Celite Filtration Step1->Step2 Step3 Cellular Assay: Incubation (RAW 264.7) Step2->Step3 Step4 Lysis & Extraction: MeOH/H2O Step3->Step4 Step5 HPLC Analysis: Track Ester vs Acid Step4->Step5

Caption: Step-by-step workflow from synthesis to biological validation of the prodrug mechanism.

References

  • BenchChem. "Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate Biological Activity." BenchChem Compound Database. Accessed February 7, 2026.

  • National Institutes of Health (NIH). "Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength." PubMed Central. Accessed February 7, 2026.

  • MDPI. "The Structure–Antioxidant Activity Relationship of Ferulates." Molecules. Accessed February 7, 2026.

  • ResearchGate. "Effects of Microencapsulated Ferulic Acid or Its Prodrug Methyl Ferulate on Neuroinflammation." ResearchGate.[2][3] Accessed February 7, 2026.

  • ChemicalBook. "Methyl 3-(4-hydroxyphenyl)propionate synthesis protocols." ChemicalBook. Accessed February 7, 2026.

Sources

A Comparative Guide to the Biological Effects of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate and its Regioisomer

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Distinction with Significant Consequences

In the realm of phenolic compounds, structural isomerism often dictates biological function. This guide delves into the comparative biological effects of two closely related regioisomers: Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate and Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. These molecules, derivatives of isoferulic acid and ferulic acid respectively, present a compelling case study in how the seemingly minor shift of a hydroxyl group on the phenyl ring can influence their therapeutic potential.

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, also known as methyl dihydroferulate, is a metabolite of the well-studied ferulic acid, a potent antioxidant found in many plants.[1][2] Its biological activities are often inferred from its parent compound, dihydroferulic acid (HMPA), a microbial metabolite with known antioxidant, anti-inflammatory, and neuroprotective properties.[3][4][5][6][7][8][9] Conversely, Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate, or methyl iso-dihydroferulate, is derived from isoferulic acid, and its biological profile is less characterized, presenting an area of opportunity for novel therapeutic development.[10]

This guide will provide a comprehensive comparison of these two regioisomers, synthesizing available data on their biological effects, particularly their antioxidant and anti-inflammatory activities. We will explore the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a critical analysis of their structure-activity relationships.

Structural Nuances: A Tale of Two Isomers

The key difference between the two molecules lies in the substitution pattern on the phenyl ring.

  • Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: The hydroxyl (-OH) group is at the C4 position (para) and the methoxy (-OCH3) group is at the C3 position (meta). This corresponds to the structure of ferulic acid derivatives.

  • Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate: The hydroxyl group is at the C3 position (meta) and the methoxy group is at the C4 position (para). This corresponds to the structure of isoferulic acid derivatives.

This seemingly subtle change in the position of the phenolic hydroxyl group can significantly impact the molecule's ability to donate a hydrogen atom, a key mechanism in its antioxidant activity. The electronic effects of the adjacent methoxy group can either enhance or hinder this process, leading to differences in free radical scavenging capabilities.

Comparative Biological Effects: An Evidence-Based Analysis

While direct comparative studies on the methyl esters are limited, we can infer their potential activities by examining their parent compounds and related derivatives.

Antioxidant Activity: A Battle of Electron Donation

The antioxidant capacity of phenolic compounds is largely attributed to their ability to scavenge free radicals.[11] The position of the hydroxyl group on the aromatic ring is a critical determinant of this activity.

While specific data for the dihydro-methyl esters is scarce, studies on their unsaturated precursors, ferulic acid and isoferulic acid, provide valuable insights. A comparative study on these parent acids demonstrated that ferulic acid possesses a stronger antioxidant capacity than isoferulic acid. This is attributed to the para-position of the hydroxyl group in ferulic acid, which allows for greater resonance stabilization of the resulting phenoxy radical after hydrogen donation.

Table 1: Comparative Antioxidant Activity of Parent Compounds

CompoundAntioxidant AssayResultReference
Ferulic AcidDPPH Radical ScavengingHigher activity[12]
Isoferulic AcidDPPH Radical ScavengingLower activity[12]
Ferulic AcidHydroxyl Radical ScavengingEffective scavenger[13]
Isoferulic AcidHydroxyl Radical ScavengingData not available

Esterification of the carboxylic acid group to a methyl ester is known to increase the lipophilicity of the molecule.[13][14] This enhanced lipid solubility may improve the compound's ability to protect cell membranes from lipid peroxidation, a key event in oxidative stress-induced cell damage.[13] However, the esterification might also slightly reduce the radical scavenging activity compared to the free acid.

Anti-inflammatory Effects: Modulating Key Signaling Pathways

Chronic inflammation is a key driver of numerous diseases. Phenylpropanoids, including ferulic acid and its derivatives, have demonstrated significant anti-inflammatory properties.[1][2][7] These effects are often mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Methyl ferulate has been shown to possess anti-inflammatory and antioxidant properties.[15][16] It can inhibit the expression of cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines like TNF-α and IL-6.[16] It is plausible that both Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate and its regioisomer exhibit anti-inflammatory activities, though their relative potencies may differ due to the structural variations discussed earlier. The activation of the Nrf2 pathway, a master regulator of the antioxidant response, is another likely mechanism contributing to their anti-inflammatory effects.

Mechanisms of Action: A Deeper Dive into Cellular Signaling

The antioxidant and anti-inflammatory effects of these compounds are rooted in their ability to interact with and modulate key cellular signaling pathways.

Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. It is hypothesized that both regioisomers can activate the Nrf2 pathway, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (e.g., Free Radicals) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Compound Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate or its regioisomer Compound->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to NFkB_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates Compound Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate or its regioisomer Compound->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB->Inflammatory_Genes activates transcription of Inflammation Inflammation Inflammatory_Genes->Inflammation promotes

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of the test compounds (Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate and its regioisomer) and a positive control (e.g., Ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compounds or positive control to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Caption: Workflow for the DPPH radical scavenging assay.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce NO via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of NO inhibition relative to the LPS-only control.

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Conclusion and Future Directions

The available evidence, primarily from studies on their parent compounds, suggests that both Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate and its regioisomer, Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, are promising candidates for further investigation as antioxidant and anti-inflammatory agents. The subtle difference in the position of the phenolic hydroxyl group likely leads to a variance in their biological potency, with the 4-hydroxy-3-methoxy substituted isomer (dihydroferulate) predicted to have superior antioxidant activity.

The increased lipophilicity conferred by the methyl ester group may enhance their bioavailability and ability to interact with cellular membranes, potentially offering advantages over their parent carboxylic acids. However, there is a clear need for direct, head-to-head comparative studies of these two methyl ester regioisomers to definitively elucidate their relative efficacy and mechanisms of action.

Future research should focus on:

  • Direct Comparative Studies: Conducting in vitro and in vivo studies to directly compare the antioxidant, anti-inflammatory, and other biological activities of the two methyl ester regioisomers.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds to understand their bioavailability and in vivo fate.

  • Mechanism of Action Studies: Further investigating the specific molecular targets and signaling pathways modulated by each isomer.

  • Synthesis of Derivatives: Exploring the synthesis of further derivatives to optimize their biological activity and pharmacokinetic properties.

By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of these intriguing phenolic compounds.

References

  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. (2023). ResearchGate. [Link]

  • Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. (2024). MDPI. [Link]

  • The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. (2014). PubMed. [Link]

  • The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid in Medicine, Food, Cosmetics, Livestock and Poultry. (2024). MDPI. [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. (2024). MDPI. [Link]

  • The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. (2014). ResearchGate. [Link]

  • Ferulic acid: extraction, estimation, bioactivity and applications for human health and food. (2022). Society of Chemical Industry. [Link]

  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. (2023). PubMed Central. [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024). ResearchGate. [Link]

  • Crystal Structure, Spectroscopic Characterization, Antioxidant and Cytotoxic Activity of New Mg(II) and Mn(II)/Na(I) Complexes of Isoferulic Acid. (2021). PubMed Central. [Link]

  • Effects of Microencapsulated Ferulic Acid or Its Prodrug Methyl Ferulate on Neuroinflammation Induced by Muramyl Dipeptide. (2022). MDPI. [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024). National Institutes of Health. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2021). PubMed Central. [Link]

  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. (2023). PubMed. [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024). MDPI. [Link]

  • Fungicidal activities of dihydroferulic acid alkyl ester analogues. (2007). PubMed. [Link]

  • Interactions of ferulic acid and ferulic acid methyl ester with endogenous proteins: Determination using the multi-methods. (2024). ResearchGate. [Link]

  • Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. (2021). PubMed Central. [Link]

  • Characterization of brewer's spent grain extracts by tandem mass spectrometry and HPLC‐DAD: Ferulic acid dehydrodimers, phenolamides, and oxylipins. (2022). PubMed Central. [Link]

  • Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties. (2023). Frontiers. [Link]

  • Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation. (2015). MDPI. [Link]

  • Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties. (2023). PubMed Central. [Link]

  • Inhibitory potential of ferulic ester and amide derivatives against degradation of deoxyribose. (2022). ResearchGate. [Link]

  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. (2023). PubMed Central. [Link]

  • Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. (n.d.). PubChem. [Link]

  • Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. (n.d.). NIST WebBook. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Immediate Action Card)

Compound: Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate Class: Phenolic Ester / Dihydroisoferulic Acid Derivative Physical State: Typically off-white to pale yellow solid (powder or crystalline) or viscous oil depending on purity.

🔴 Critical Hazard Profile (GHS Classification)

Based on structural analogs (Methyl dihydroferulate) and functional group analysis.

Hazard ClassCategoryHazard Statement
Skin Irritation Cat 2H315: Causes skin irritation.[1][2]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[2][3]
STOT - SE Cat 3H335: May cause respiratory irritation.[3][4][5][6]
Sensitization WatchH317: Potential skin sensitizer (Phenolic moiety).
🛡️ Minimum PPE Requirements (The "Grab-and-Go" List)
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for liquid handling.

  • Hands: Nitrile Gloves (Min thickness: 0.11 mm / 4 mil). Double glove if dissolved in DCM or Acetone.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt).

  • Respiratory: Handle strictly within a Fume Hood . If weighing open powder outside a hood, use N95/P100 .

Part 2: Technical PPE Specifications & Logic

As a Senior Scientist, I emphasize that PPE selection is not static; it depends on the state of the chemical (solid vs. solution) and the carrier solvent .

Hand Protection Strategy

The Logic: Phenolic esters can penetrate skin and act as haptens (sensitizers). While the ester itself is relatively slow to permeate nitrile, the solvents you use to dissolve it (Methanol, Ethyl Acetate, DCM) are the weak link.

TaskRecommended Glove MaterialThicknessRationale
Weighing Solid Nitrile (Disposable)4-5 milExcellent protection against solid particulates. Good dexterity.
Synthesis (Alcohol/Ester Solvents) Nitrile (Double Gloved)5-8 mil (Total)Nitrile resists alcohols well. Double gloving allows outer glove removal upon contamination without exposing skin.
Synthesis (Halogenated Solvents) Laminate (Silver Shield) or Viton >10 milStandard nitrile degrades rapidly (<5 mins) in DCM/Chloroform. If using nitrile, change immediately upon splash.[7]
Respiratory & Engineering Controls

The Logic: The H335 hazard (Respiratory Irritation) implies that inhaling dust or aerosols will inflame the mucosal lining.

  • Primary Control: Chemical Fume Hood . Maintain face velocity at 80–100 fpm. Work 6 inches back from the sash.[8]

  • Secondary Control (Powder Handling): If a balance enclosure is unavailable, wear a NIOSH-approved N95 or P100 particulate respirator.

  • Prohibited: Do not use surgical masks; they offer zero protection against chemical vapors or fine particulates.

Eye & Face Protection

The Logic: Phenols are acidic.[9][10] Esters can hydrolyze to acids on moist surfaces (like eyes).

  • Standard Operation: Chemical Splash Goggles (indirect venting). These seal against the face, preventing liquid entry from splashes or vapors.

  • High-Risk (Reflux/Pressure): Add a Face Shield over the goggles. Never use a face shield without goggles underneath.

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Minimize static-induced powder dispersion.

  • Preparation: Place an absorbent pad in the fume hood or balance enclosure.

  • Static Control: Use an anti-static gun or ionizer if the powder is "fly-away."

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use. Dispose of the tissue as solid hazardous waste.

Protocol B: Spill Response Workflow

Scenario: You have spilled 500mg of solid powder on the bench.

  • Alert: Announce the spill to nearby lab mates.

  • PPE Check: Ensure goggles and gloves are secure.

  • Dry Clean-up: Do NOT wet the powder initially (this spreads the surface area).

  • Sweep: Use a brush and dustpan dedicated to chemical waste to sweep the solid into a bag.

  • Wet Wipe: Once visible solid is removed, clean the surface with soap and water, followed by ethanol.

  • Disposal: Label bag as "Hazardous Waste: Phenolic Ester Debris."

Part 4: Visualizations

Diagram 1: PPE Selection Decision Tree

This logic flow ensures you select the right glove based on the solvent carrier, which is the most common point of failure in PPE protocols.

PPE_Selection Start Handling Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid PPE_Solid Standard Nitrile Gloves + Lab Coat + Safety Glasses/Goggles Solid->PPE_Solid Weighing/Transfer Solvent Identify Solvent Liquid->Solvent PPE_Alc Double Nitrile Gloves + Splash Goggles + Fume Hood Solvent->PPE_Alc Alcohols, Ethyl Acetate, Water, DMSO PPE_Halo Laminate/Silver Shield Gloves (or Viton) + Splash Goggles Solvent->PPE_Halo DCM, Chloroform, THF (Prolonged)

Caption: Decision matrix for selecting glove material based on physical state and carrier solvent compatibility.

Diagram 2: Emergency Spill Response Logic

A self-validating workflow to prevent contamination spread during cleanup.

Spill_Response Spill Spill Detected Assess Assess Hazard: Is it >10g or outside hood? Spill->Assess Evacuate Evacuate Lab Call EHS Assess->Evacuate Yes (Major) Contain Isolate Area Mark Boundaries Assess->Contain No (Minor) Type Spill Type? Contain->Type Solid_Clean Dry Sweep (No Water) Avoid Dust Generation Type->Solid_Clean Powder Liquid_Clean Absorb with Vermiculite or Polypropylene Pads Type->Liquid_Clean Solution Decon Wet Wipe Surface (Soap -> Solvent) Solid_Clean->Decon Liquid_Clean->Decon Waste Seal in HazWaste Bag Label Components Decon->Waste

Caption: Step-by-step workflow for containing and cleaning spills to minimize exposure and environmental contamination.

Part 5: Disposal & Environmental Compliance[11]

Core Directive: Do not dispose of this compound down the drain. Phenolic compounds can be toxic to aquatic life (often categorized as Aquatic Chronic 3 or higher).

Waste StreamDescriptionDisposal Action
Solid Waste Pure compound, contaminated weighing boats, gloves.Collect in a dedicated solid waste container labeled "Solid Organic Hazardous Waste."
Liquid Waste Mother liquors, reaction mixtures.Segregate into "Non-Halogenated Organic" or "Halogenated Organic" depending on the solvent used.
Sharps Contaminated needles/syringes.Immediate disposal in a rigid, puncture-proof sharps container. Do not recap needles.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistant Gloves. United States Department of Labor. [Link]

  • PubChem. (2023). Compound Summary: Methyl dihydroferulate (Analogous Safety Data). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.